Product packaging for Osmium(III) chloride hydrate(Cat. No.:CAS No. 14996-60-2)

Osmium(III) chloride hydrate

Cat. No.: B084722
CAS No.: 14996-60-2
M. Wt: 314.6 g/mol
InChI Key: KHHOLOMEVBPRQY-UHFFFAOYSA-K
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Description

Overview and Academic Significance of Osmium(III) Chloride Hydrate (B1144303) in Contemporary Chemical Science

Osmium(III) chloride hydrate is a compound of osmium and chlorine, typically appearing as a dark green to black crystalline solid. wikipedia.org Its hydrated form is highly soluble in water, a property that enhances its utility in various chemical applications. chemimpex.comamericanelements.com The molecular weight of the compound varies with its degree of hydration, with the anhydrous basis being 296.59 g/mol and the common trihydrate form (OsCl₃·3H₂O) being approximately 350.625 g/mol .

The academic significance of this compound is primarily centered on its role as a precursor and catalyst. It is a fundamental starting material for the synthesis of other osmium compounds and complexes, particularly dichlorodihydridoosmium complexes, which are valuable in synthetic chemistry. wikipedia.orglookchem.com

In the realm of catalysis , the compound is recognized for its ability to facilitate a range of organic reactions, enhancing both reaction rates and selectivity. chemimpex.commedchemexpress.com It is particularly effective in reactions involving carbonyl compounds, such as the oxidation of alcohols to carbonyls and in hydroformylation reactions. chemimpex.com Its catalytic activity is also harnessed for alkane oxidation, especially when used in conjunction with pyridine (B92270) and hydrogen peroxide. samaterials.comchemicalbook.com

In materials science , this compound is utilized in the development of novel osmium-based materials. chemimpex.commedchemexpress.com These materials often exhibit unique electrical properties, making them valuable for applications in advanced electronic devices, conductive polymers, and sensors for environmental monitoring. chemimpex.com

Furthermore, in coordination chemistry , researchers employ this compound to synthesize a variety of coordination complexes. chemimpex.com These complexes are studied for potential applications in fields ranging from drug development to environmental chemistry, where they can be used for pollutant detection and remediation. chemimpex.com

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula OsCl₃·xH₂O
Appearance Dark green to black crystalline solid wikipedia.org
Molar Mass 296.59 g/mol (anhydrous basis) sigmaaldrich.com
Solubility Soluble in water chemimpex.com
CAS Number 14996-60-2 (hydrate) medchemexpress.comstrem.com

Historical Context of Osmium Coordination Chemistry Studies

The history of osmium is intertwined with the other platinum group metals. Osmium was discovered in 1803 by Smithson Tennant and William Hyde Wollaston in London, England, from the residue of platinum ore dissolved in aqua regia. wikipedia.org The name "osmium" is derived from the Greek word "osme," meaning smell or odor, referring to the pungent smell of its volatile oxide. americanelements.comwikipedia.org

While coordination chemistry as a field began to take a recognizable form in the 19th century, the systematic study of osmium's coordination compounds developed more slowly compared to other metals. mdpi.com Ruthenium and osmium, both belonging to Group 8 of the periodic table, often form similar types of complexes. nih.gov However, the chemistry of osmium compounds is generally less explored than that of their ruthenium analogues. nih.gov

The first comprehensive review of osmium chemistry was published by Griffith in 1987. nih.gov Significant growth in the publication of research on osmacycles, a type of cyclometalated osmium compound, was not seen until after the year 2000. nih.gov Historically, osmium has been known to form stronger metal-metal and metal-carbon bonds compared to ruthenium, which often results in its complexes being less active as catalysts than analogous ruthenium species. nih.gov This difference in reactivity also means that many osmium complexes require different or more challenging synthetic routes than their ruthenium counterparts. nih.gov

Research Trajectories and Current Challenges Pertaining to this compound

Current research on this compound is expanding into several innovative areas. Scientists are actively investigating its potential in medicinal chemistry, particularly in the development of new therapeutic agents. chemimpex.com Some studies have explored the anticancer properties of osmium derivatives, finding they can induce apoptosis in cancer cells, sometimes with lower toxicity to non-cancerous cells compared to traditional platinum-based drugs. ontosight.ai

Another significant research trajectory is its application in sustainable chemistry, including the catalytic reduction of carbon dioxide and in processes related to artificial photosynthesis. ontosight.ai The unique properties of osmium complexes are being harnessed to develop more efficient and sustainable chemical reactions. ontosight.ai

Despite its potential, research involving this compound faces several challenges. A primary challenge in its synthesis is the need for precise control over reaction conditions to prevent over-chlorination, which can lead to the formation of higher oxidation states like Osmium(IV) chloride. The high melting point of osmium metal also necessitates specialized equipment for certain synthetic preparations.

A broader challenge is that the coordination chemistry of osmium remains less developed compared to other platinum group metals like ruthenium. nih.gov This knowledge gap presents opportunities for fundamental research to explore new osmium complexes and their catalytic and material properties more deeply. Overcoming the lower catalytic activity of some osmium complexes compared to their ruthenium analogs is another area of active investigation. nih.gov

Table 2: Key Research Applications of this compound

FieldApplication
Catalysis Precursor for catalysts in organic synthesis (e.g., oxidation, hydroformylation). medchemexpress.com
Materials Science Synthesis of osmium-based materials for electronics and sensors. chemimpex.commedchemexpress.com
Coordination Chemistry Creation of novel coordination complexes for various applications. chemimpex.com
Medicinal Chemistry Investigated for the development of anticancer agents. ontosight.ai
Environmental Science Used in creating materials for pollutant detection and remediation. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H2OOs B084722 Osmium(III) chloride hydrate CAS No. 14996-60-2

Properties

IUPAC Name

trichloroosmium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.H2O.Os/h3*1H;1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHOLOMEVBPRQY-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Os](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2OOs
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583435
Record name Trichloroosmium--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14996-60-2
Record name Trichloroosmium--water (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Osmium (III) chloride hydrate
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Synthetic Methodologies and Precursor Chemistry of Osmium Iii Chloride Hydrate

Direct Halogenation Routes for Osmium(III) Chloride

The direct reaction of elemental osmium with chlorine gas represents a fundamental method for synthesizing osmium chlorides. This process relies on high temperatures to overcome the inertness of osmium metal.

Reaction of Elemental Osmium with Chlorine Gas at Elevated Temperatures

Anhydrous Osmium(III) chloride can be synthesized by passing chlorine gas over elemental osmium at elevated temperatures. wikipedia.org The reaction typically requires temperatures in the range of 300–400°C to ensure complete conversion. Due to the high melting point of osmium metal (3033°C), specialized reactors capable of maintaining these high temperatures without introducing contaminants are necessary. The direct halogenation reaction is as follows:

2Os + 3Cl₂ → 2OsCl₃ wikipedia.org

The resulting product of this high-temperature process is a black-brown crystalline solid, the anhydrous form of Osmium(III) chloride. wikipedia.org

Control of Oxidation States and Byproduct Formation

A significant challenge in the direct chlorination of osmium is the precise control of the metal's oxidation state. Osmium can exhibit multiple oxidation states, and under chlorinating conditions, the formation of Osmium(IV) chloride (OsCl₄) is a common competing reaction. wikipedia.org

Os + 2Cl₂ → OsCl₄ wikipedia.orgwikipedia.org

Careful management of reaction parameters, such as temperature and the stoichiometry of chlorine gas, is crucial to favor the formation of Os(III) over Os(IV). Furthermore, conducting the synthesis under an inert atmosphere is recommended to prevent oxidation to the highly volatile and toxic Osmium tetroxide (OsO₄).

ParameterConditionPurposeCommon Byproduct
Temperature 300–400°CTo facilitate the reaction of inert osmium metal. Osmium(IV) chloride (OsCl₄)
Atmosphere Inert GasTo prevent oxidation of osmium to OsO₄. Osmium tetroxide (OsO₄)
Reactant Ratio Stoichiometric Cl₂To promote the formation of OsCl₃ over higher chlorides. Osmium(IV) chloride (OsCl₄)

Reduction-Based Syntheses from Higher Oxidation State Osmium Precursors

An alternative and often more controlled approach to synthesizing Osmium(III) chloride involves the reduction of more stable, higher oxidation state osmium compounds. This strategy leverages commercially available, high-purity starting materials.

Reduction of Osmium(IV) Chloride

Anhydrous Osmium(III) chloride can be effectively prepared by the thermal decomposition of Osmium(IV) chloride. wikipedia.org This reaction involves heating OsCl₄, which causes it to decompose into Osmium(III) chloride and chlorine gas. wikipedia.org

2OsCl₄ → 2OsCl₃ + Cl₂ wikipedia.org

This method is advantageous as OsCl₄ is a commercially available, high-purity starting material. The process requires an inert atmosphere to prevent side reactions from moisture or oxygen. Under optimized conditions, often utilizing fluidized-bed reactors to improve heat transfer, this method can achieve yields exceeding 85%.

Reduction of Osmium(VI) Compounds

Compounds containing Osmium(VI) can also serve as precursors for reduction to the Os(III) state. While direct reduction to Osmium(III) chloride is less commonly documented as a standard preparative route, the reduction of Os(VI) to Os(III) is a known chemical transformation. For instance, studies have shown that Os(VI) nitrido complexes can be reduced to Os(III) ammine species by biological reducing agents like glutathione. ulb.ac.be This demonstrates the feasibility of the Os(VI) → Os(III) reduction pathway. ulb.ac.be Similarly, organometallic Os(VI) hydroxo compounds have been studied, which could potentially be converted to chloro-species and then reduced. acs.org These routes highlight the principle of using various Os(VI) compounds as starting points for accessing the Os(III) oxidation state. ulb.ac.beacs.org

PrecursorMethodKey Aspects
Osmium(IV) chloride (OsCl₄) Thermal DecompositionHigh-purity starting material; yields can exceed 85%. wikipedia.org
Osmium(VI) Compounds Chemical ReductionDemonstrates the feasibility of reducing from a +6 oxidation state to +3. ulb.ac.be

Hydration Pathways of Anhydrous Osmium(III) Chloride

The commercially available and commonly used form of the compound is Osmium(III) chloride hydrate (B1144303), which exists as dark green crystals. wikipedia.org This hydrated form is obtained from the anhydrous Osmium(III) chloride produced via the methods described above.

The hydration process is typically straightforward. The anhydrous, black-brown OsCl₃ is quenched in deionized water. This process leads to the formation of the hydrated complex, which is often isolated as the trihydrate, OsCl₃·3H₂O. wikipedia.org The crystallization is generally performed at ambient temperatures to avoid any potential decomposition of the product. The final purity of the hydrated salt depends on the purity of the anhydrous precursor and the absence of oxidizing agents during the hydration step.

CompoundAppearanceProcessResulting Product
Anhydrous Osmium(III) chlorideBlack-brown crystals wikipedia.orgQuenching in deionized water Osmium(III) chloride hydrate
This compoundDark green crystals wikipedia.orgCrystallization at ambient temperature OsCl₃·3H₂O (typically) wikipedia.org

Advancements in Controlled Synthesis and Purity Enhancement

Recent progress in the synthesis of this compound has been focused on achieving greater control over the reaction parameters to enhance the purity and consistency of the final product. These advancements move beyond traditional methods to incorporate more sophisticated control strategies and purification techniques.

A key area of advancement is the optimization of reaction conditions to minimize the formation of impurities, particularly the highly volatile and toxic osmium tetroxide (OsO₄). This is achieved through the stringent control of the reaction atmosphere, typically by using an inert environment to prevent oxidation. Furthermore, the precise management of stoichiometric ratios of reactants, such as the concentration of hydrochloric acid when used, is crucial to prevent the formation of undesired side products.

Industrial-scale synthesis has seen the adoption of advanced reactor technologies, such as fluidized-bed reactors. These reactors offer superior heat transfer and mixing, which helps to prevent localized overheating and ensures a more uniform reaction, minimizing the risk of over-chlorination to osmium(IV) chloride or decomposition.

The control over the hydration state of the final product is another significant advancement. The degree of hydration (the 'n' in OsCl₃·nH₂O) can be influenced by the post-synthesis drying protocols. While the trihydrate is a common and stable form, the ability to produce specific hydrates is important for certain applications. Techniques such as exposing the anhydrous form to controlled humidity allow for the targeted synthesis of specific hydrated forms. The verification of the hydration state and purity is accomplished through modern analytical techniques, including thermogravimetric analysis (TGA) and X-ray diffraction (XRD).

The quest for higher purity has also led to the development of improved purification methods for the precursor materials. The use of high-purity osmium(IV) chloride as a starting material, for instance, can lead to a final product with fewer metallic impurities. Commercial suppliers now offer high-purity grades of this compound, with some products boasting a purity of 99.99% on a metals basis. researchgate.net

The table below summarizes the key parameters that are controlled in advanced synthetic approaches compared to traditional methods.

ParameterTraditional MethodAdvanced Controlled Synthesis
Atmosphere ControlStandard atmosphereInert gas (e.g., Nitrogen, Argon) to prevent oxidation
Temperature ControlGeneral heatingPrecise temperature profiles, use of fluidized-bed reactors for uniform heating
StoichiometryApproximate reagent ratiosStrict stoichiometric control of reactants
Hydration ControlUncontrolled hydration from ambient moistureControlled exposure to humidity to form specific hydrates
Purity AnalysisBasic chemical testsAdvanced techniques like ICP-MS, XRD, and TGA for detailed characterization

The following table details the primary synthetic reactions for producing osmium(III) chloride, the precursor to the hydrate.

ReactionDescriptionTypical ConditionsReference
2 Os + 3 Cl₂ → 2 OsCl₃Direct chlorination of finely divided osmium metal.Heated chamber at 300–400°C.
2 OsCl₄ → 2 OsCl₃ + Cl₂Thermal decomposition of osmium(IV) chloride.Heating above 250°C in an inert atmosphere.
OsCl₃ + nH₂O → OsCl₃·nH₂OHydration of anhydrous osmium(III) chloride.Exposure to controlled humidity or dissolution in aqueous media.

Coordination Chemistry of Osmium Iii Chloride Hydrate

Ligand Exchange Kinetics and Mechanisms in Solution

The substitution of ligands in osmium(III) complexes is a fundamental process that dictates the formation of new compounds. The lability of the chloride and water ligands in osmium(III) chloride hydrate (B1144303) allows for their replacement by other donor molecules. The kinetics and mechanisms of these exchange reactions are influenced by several factors, including the nature of the incoming ligand and the solvent system employed.

Advanced spectroscopic techniques are indispensable for monitoring the progress of ligand exchange reactions and characterizing the resulting complexes. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying the species present in solution, including reaction intermediates and final products. For instance, in the formation of arene osmium(II) complexes from osmium(III) chloride, ESI-MS can be used to track the dissociation of the initial ligands and the coordination of the arene moiety. csic.es

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) and phosphorus-³¹P NMR, provides detailed information about the structure and dynamic behavior of osmium complexes in solution. csic.esacs.org Temperature-dependent NMR measurements can reveal fluxional processes, where ligands exchange positions on the NMR timescale. For example, the study of dichlorodihydridoosmium(IV) complexes has utilized temperature-dependent ¹H and ³¹P{¹H} NMR to understand the dynamic exchange of hydride and phosphine (B1218219) ligands. acs.org

The choice of solvent significantly impacts the rate and outcome of ligand exchange reactions. The solubility of osmium(III) chloride hydrate in water and other polar solvents facilitates its use in a variety of synthetic conditions. americanelements.com However, the low solubility of related iridium(III) chloride in aqueous systems often necessitates the use of non-polar solvents. The solvent can also play a direct role in the reaction mechanism, for instance, by coordinating to the metal center as an intermediate step in the ligand exchange process.

The properties of the incoming ligand, such as its nucleophilicity, steric bulk, and electronic characteristics, are critical determinants of the exchange rate. Stronger donor ligands will typically replace weaker ones more readily. The steric hindrance of bulky ligands can influence the coordination geometry and the accessibility of the metal center to other reactants. In arene-osmium(II) complexes, the nature of the arene ligand and any co-ligands can be systematically varied to tune the reactivity of the complex. mdpi.com Similarly, in complexes with phosphinous acid ligands, the substituents on the phosphorus atom can be modified to alter the electronic and steric properties of the resulting osmium complex. uniovi.es

Formation and Characterization of Dichlorodihydridoosmium Complexes

This compound is a key starting material for the synthesis of dichlorodihydridoosmium(IV) complexes. wikipedia.orgsigmaaldrich.com These compounds, such as OsH₂Cl₂(PR₃)₂, are valuable in various catalytic applications. acs.orgresearchgate.net The synthesis typically involves the reaction of this compound with a suitable phosphine ligand (PR₃) in the presence of a hydrogen source.

The characterization of these complexes relies heavily on spectroscopic methods. For example, the reaction of a dichlorodihydridoosmium(IV) complex with alkynols was shown to produce octahedral carbynedichloroosmium(II) complexes, which were characterized by various analytical techniques. X-ray diffraction analysis has been used to determine the molecular structure of these complexes, revealing details about their coordination geometry. For instance, the structure of OsH₂Cl₂(PⁱPr₃)₂ has been described as deviating significantly from a typical octahedron, a characteristic feature of d⁴-ion complexes with π-donor ligands. acs.org

Complex Starting Material Reactant Product Reference
Dichlorodihydridoosmium(IV)This compoundPhosphine ligand (PR₃), H₂OsH₂Cl₂(PR₃)₂ wikipedia.orgsigmaaldrich.com
Carbynedichloroosmium(II)Dichloro(dihydrido)osmium(IV) complexAlkynolsOctahedral carbynedichloroosmium(II) complexes

Synthesis of Osmium(III) and Osmium(II) Arene Complexes

This compound serves as a precursor for the synthesis of a variety of arene complexes of both osmium(III) and osmium(II). wikipedia.org These half-sandwich compounds have garnered significant interest due to their potential applications in catalysis and medicinal chemistry. mdpi.com The synthesis of dimeric arene-osmium(II) precursors, such as [{OsCl(μ-Cl)(η⁶-arene)}₂], can be achieved through the reaction of this compound with cyclohexadiene derivatives. mdpi.com These dimers are versatile starting materials for the preparation of a wide range of mononuclear arene-osmium(II) complexes by cleavage of the chloride bridges and substitution with various ligands. mdpi.com

The stability and reactivity of these arene complexes can be fine-tuned by modifying the arene ligand and other ancillary ligands. For example, arene-osmium(II) complexes with ethacrynic acid-modified ligands have been synthesized and studied for their biological activity. csic.es Spectroscopic studies, including NMR, have been crucial in characterizing these complexes and understanding their solution behavior, which can involve the dissociation of ligands. csic.es

Complex Type Precursor Key Reaction Significance Reference
Arene-Osmium(II) DimerThis compoundReaction with cyclohexadiene derivativesVersatile precursor for mononuclear complexes mdpi.com
Mononuclear Arene-Osmium(II)Arene-Osmium(II) DimerCleavage of chloride bridges and ligand substitutionApplications in catalysis and medicinal chemistry mdpi.com
Arene-Osmium(II) with Bioactive LigandsArene-Osmium(II) PrecursorCoordination of modified ligands (e.g., ethacrynic acid)Potential therapeutic agents csic.es

Development of Diverse Organometallic Compounds Utilizing this compound as a Precursor

The utility of this compound extends to the synthesis of a broad spectrum of organometallic compounds. It is a starting point for creating complexes with various organic ligands, leading to compounds with interesting structural and reactive properties. For instance, the reaction of this compound with specific phosphine ligands can lead to the formation of pincer-type osmium(III) complexes. researchgate.net

Furthermore, cyclometalated osmium compounds have been synthesized using osmium precursors. nih.gov These reactions often involve the activation of C-H bonds, leading to the formation of stable osmium-carbon bonds. The resulting cyclometalated complexes have applications in various fields, including catalysis and materials science.

Chelation and Complexation with Nitrogen, Oxygen, and Phosphorus Donor Ligands (e.g., Polypyridines, Ammines)

This compound readily reacts with a variety of nitrogen, oxygen, and phosphorus donor ligands to form stable coordination complexes.

Nitrogen Donor Ligands:

Polypyridines: Tris(polypyridine) complexes of osmium(III) have been synthesized and their redox properties studied. cdnsciencepub.com These complexes are of interest for their potential applications in photochemistry and electrochemistry. acs.orgresearchgate.net The synthesis of osmium(II) polypyridyl complexes as photosensitizers for photodynamic therapy has also been reported. nih.gov

Ammines: A series of halogenoammine complexes of osmium(III), such as [Os(NH₃)₅X]X₂ and cis/trans-[Os(NH₃)₄X₂]X (where X = Cl, Br, I), have been prepared and characterized using infrared and electronic spectroscopy. cdnsciencepub.comcdnsciencepub.com Dinitrogen complexes of osmium(III) ammines have also been investigated. rsc.org

Oxygen Donor Ligands: this compound can react with oxygen-containing ligands. For example, its reaction with phosphinous acids (PR₂OH) leads to the formation of osmium complexes with these P,O-ligands, which have applications in catalysis. uniovi.esdoi.org

Phosphorus Donor Ligands: As mentioned previously, phosphine ligands are widely used in osmium chemistry. The reaction of this compound with diphosphines can yield POP pincer complexes of osmium(III). researchgate.net These complexes exhibit interesting structural features and reactivity.

The following table summarizes some of the key complexes formed with these donor ligands:

Ligand Type Example Ligand Resulting Osmium Complex Significance Reference
Nitrogen (Polypyridine)2,2'-bipyridineTris(bipyridine)osmium(III)Photochemical and electrochemical applications cdnsciencepub.com
Nitrogen (Ammine)Ammonia (B1221849)Pentaamminehaloosmium(III)Fundamental coordination chemistry cdnsciencepub.comcdnsciencepub.com
Oxygen (Phosphinous Acid)PR₂OHOsmium-phosphinous acid complexesCatalytic applications uniovi.esdoi.org
Phosphorus (Diphosphine)POP pincer ligandOsmium(III)-POP pincer complexesStructural and reactivity studies researchgate.net

Stereochemical Control and Isomerism in Osmium(III) Coordination Compounds

The six-coordinate, pseudo-octahedral geometry prevalent in osmium(III) complexes is a fertile ground for various forms of isomerism. Stereoisomers, which have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, are a prominent feature of Os(III) coordination chemistry. This isomerism can be broadly categorized into geometric and optical isomerism. The ability to control the formation of a desired isomer is critical, as different isomers can exhibit distinct physical and chemical properties, including color, reactivity, and catalytic activity. rsc.orgnih.gov

Geometric Isomerism:

Geometric isomerism arises when ligands occupy different positions around the central metal ion. In octahedral complexes of the type [Ma₂b₄] or [Ma₃b₃], this leads to cis and trans or facial (fac) and meridional (mer) isomers, respectively. For more complex systems, such as those with multiple different ligands or bidentate ligands, the number of possible geometric isomers increases.

A notable example involves the oxidation of an osmium(II) complex to an osmium(III) species, yielding geometric isomers of [Os(C₅H₄NS)₂(PPh₃)₂]PF₆, where C₅H₄NS is pyridine-2-thiolate. acs.org This process affords two distinct isomers, a green form and a minor red form, which have been separated and structurally characterized. The green isomer possesses a cis-cis-trans (cct) geometry, while the red isomer has a trans-trans-trans (ttt) arrangement of the donor atoms (N, S, P). acs.org The oxidation from Os(II) to Os(III) largely preserves the isomer population that was present in the precursor solution, indicating that the osmium(III) species are stereochemically rigid. acs.org

Similarly, studies on bis(alkyl trithiocarbonato-S,S′)bis-(triphenylphosphine)osmium(III) complexes, [Os(RSCS₂)₂(PPh₃)₂]⁺, have revealed the existence of both cis and trans isomers. rsc.orgrsc.org Electrochemical studies show that the cis osmium(II) complex, upon oxidation, rapidly isomerizes to the more stable trans osmium(III) complex. rsc.org This preference for the trans configuration in the Os(III) state highlights the influence of the metal's oxidation state on stereochemical stability, which is attributed to both electronic and steric factors. rsc.org

Table 1: Comparison of Geometric Isomers of [Os(C₅H₄NS)₂(PPh₃)₂]PF₆ acs.org
PropertyGreen IsomerRed Isomer
Geometrycis-cis-trans (cct)trans-trans-trans (ttt)
ColorGreenRed
Crystal SystemMonoclinic (P2₁/c)Monoclinic (C2/c)
Average Os-S Distance2.395(3) Å2.374(3) Å
Os(III)/Os(II) Reduction Potential0.14 V vs SCE-0.11 V vs SCE
Ligand Field Transition (t₂ shell)~7400 cm⁻¹~8300 cm⁻¹

Optical Isomerism and Chiral-at-Metal Complexes:

When a coordination compound is chiral (non-superimposable on its mirror image), it can exist as a pair of enantiomers. Chirality in octahedral complexes can arise from the coordination of chiral ligands or from the specific arrangement of achiral ligands.

The "chiral-at-metal" approach is a sophisticated strategy for inducing chirality where the metal center itself becomes the stereogenic center due to the specific, asymmetric arrangement of achiral ligands. rsc.org While extensively studied in Os(II) systems, the principles are directly applicable to Os(III) complexes. For instance, the resolution of a racemic mixture of an octahedral osmium complex can be achieved by using a chiral auxiliary ligand, which forms a pair of diastereomers that can then be separated based on differing physical properties like solubility. rsc.org

A clear example in osmium chemistry is the resolution of a helical chiral octahedral osmium complex, which was separated into its optically pure Λ and Δ enantiomers. nih.gov The Δ enantiomer demonstrated its utility as a catalyst in C(sp³)–H amination reactions, achieving high product yield and significant enantioselectivity. nih.gov This underscores the importance of stereochemical control, as the chirality at the metal center directly influences the stereochemical outcome of the catalyzed reaction.

Catalytic Applications and Mechanistic Investigations of Osmium Iii Chloride Hydrate

Homogeneous Catalysis Mediated by Osmium(III) Chloride Hydrate (B1144303) and its Derivatives

The versatility of osmium(III) chloride hydrate as a catalyst precursor allows its use in a wide array of homogeneous catalytic reactions. It is a key component in developing catalysts for oxidation, hydrogenation, and carbon-carbon bond-forming reactions, among others. chemimpex.com

Olefin Metathesis and Related Transformations

While ruthenium-based catalysts are more commonly associated with olefin metathesis, osmium complexes derived from this compound have also demonstrated activity in this area. Arene-osmium(II) complexes, for which this compound is a precursor, have been shown to promote the Ring-Opening Metathesis Polymerization (ROMP) of norbornene under ultraviolet irradiation without requiring a diazomethane (B1218177) activator. mdpi.com

Furthermore, research has indicated that the catalytic effectiveness of standard ruthenium-alkylidene catalysts, such as Grubbs' catalysts, can be enhanced. This is achieved by reacting them with the arene-osmium dimer, [{OsCl(μ-Cl)(η6-p-cymene)}2], which itself is synthesized from this compound. mdpi.com This suggests a synergistic role for osmium in improving the performance of metathesis reactions. mdpi.com

Alkene Oxidation and Dihydroxylation Catalysis

This compound is a crucial precursor for generating osmium tetroxide (OsO₄), a powerful oxidizing agent widely used in the dihydroxylation of alkenes. wikipedia.orggoogle.com This transformation is fundamental in organic synthesis for converting alkenes into vicinal diols (glycols) with syn-stereochemistry. The hydrated form of osmium(III) chloride is often used as the catalytic reagent in these processes. wikipedia.orggoogle.com

Key aspects of these catalytic systems include:

Racemic Dihydroxylation: In the absence of chiral ligands, the dihydroxylation of olefins proceeds to give racemic diols. A common system employs this compound as the catalyst, potassium ferricyanide(III) (K₃Fe(CN)₆) as the co-oxidant, and quinuclidine (B89598) as a ligand to accelerate the reaction and improve yields. wikipedia.org Methanesulfonamide is often added to enhance the catalytic turnover rate. wikipedia.org

Sharpless Asymmetric Dihydroxylation: this compound serves as a precursor to the osmium tetroxide used in the renowned Sharpless asymmetric dihydroxylation. google.com This method utilizes chiral cinchona alkaloid ligands to induce enantioselectivity, producing optically active diols. google.comacs.org

Co-oxidants: Various co-oxidants can be employed to regenerate the active Os(VIII) catalyst. Commonly used options include N-methylmorpholine N-oxide (NMO) and potassium ferricyanide (B76249) (K₃Fe(CN)₆). wikipedia.orggoogle.com

The choice of ligand and co-oxidant is critical for the reaction's success, as summarized in the table below.

Reaction Type Catalyst Source Typical Ligand Typical Co-oxidant Key Feature
Racemic DihydroxylationOsCl₃·xH₂OQuinuclidineK₃Fe(CN)₆Produces racemic vicinal diols efficiently. wikipedia.org
Asymmetric DihydroxylationOsCl₃·xH₂OChiral Cinchona AlkaloidsNMO, K₃Fe(CN)₆Yields enantiomerically enriched vicinal diols. google.comacs.org

Hydrogen Evolution Reactions (HER)

Osmium(III) chloride is a key precursor in the synthesis of advanced nanomaterials for the electrocatalytic hydrogen evolution reaction (HER), a critical process for producing green hydrogen. Research has demonstrated that catalysts derived from this compound exhibit exceptional activity and stability across a wide pH range.

Two notable examples of such catalysts are:

Boron-Modulated Osmium Aerogels: These materials are synthesized from an aqueous solution of osmium(III) chloride via a sodium borohydride-induced gelation process. The resulting B-Os aerogels possess a highly porous nanostructure with rich defects. Density functional theory calculations show that the incorporated boron atoms tailor the electronic structure of osmium, which reduces the energy required for water dissociation and optimizes the adsorption/desorption of hydrogen, thereby accelerating the HER. These aerogels have shown performance surpassing that of commercial Pt/C catalysts.

Atomically Dispersed Osmium on Sulfur-Doped Carbon: In another approach, osmium(III) chloride is used to create a highly stable single-atom catalyst. Sulfur is incorporated into a carbon matrix, which facilitates the transformation of osmium nanocrystals into atomically dispersed osmium species during high-temperature pyrolysis. The resulting catalyst (Os-SA@SNC) demonstrates outstanding HER activity and stability, particularly in alkaline conditions.

The performance of these osmium-based HER catalysts is highlighted by their low overpotential requirements at a current density of 10 mA cm⁻².

Catalyst Precursor Electrolyte Overpotential at 10 mA cm⁻²
B-Os AerogelsOsCl₃0.5 M H₂SO₄ (acidic)12 mV
B-Os AerogelsOsCl₃1.0 M KOH (alkaline)19 mV
B-Os AerogelsOsCl₃1.0 M PBS (neutral)33 mV
Os-SA@SNCOsCl₃1.0 M KOH (alkaline)13 mV

Carbonylation Reactions

This compound has been identified as a suitable precursor for promoter compounds in carbonylation reactions, such as the industrial production of acetic acid. google.com In the iridium-catalyzed carbonylation of methanol (B129727), an osmium promoter can be added to the liquid reaction mixture to enhance the process. google.com this compound is listed among the viable sources for this promoter, alongside other osmium compounds like osmium metal and osmium tetraoxide. google.com The promoter is typically present at a molar ratio of [0.5 to 15]:1 relative to the iridium catalyst. google.com

While osmium is less common than ruthenium in this context, certain osmium-catalyzed hydroformylation reactions—a related class of carbonylation—have also been developed, demonstrating the potential of osmium complexes in converting alkenes to aldehydes.

Catalytic Hydrogenation Processes

This compound serves as a precursor for various osmium complexes that are active in catalytic hydrogenation and transfer hydrogenation reactions. wikipedia.orgmdpi.com Arene-osmium(II) complexes, which can be synthesized from OsCl₃·xH₂O, have been effectively used as catalysts for these transformations. wikipedia.orgmdpi.com

Specific applications include:

Hydrogenation of Nitroarenes: this compound can be used in catalytic systems for the hydrogenation of nitroarenes to produce amines, achieving yields of around 85% under conditions of 80°C with H₂ gas.

Transfer Hydrogenation of Ketones: Chiral arene-osmium(II) complexes derived from OsCl₃·xH₂O have been successfully employed in the asymmetric transfer hydrogenation of ketones. For example, acetophenone (B1666503) can be reduced to 1-phenylethanol (B42297) using 2-propanol as the hydrogen source in the presence of a base, with enantiomeric excesses of up to 72% being reported. mdpi.com

Hydrogenation of Olefins: Arene-osmium(II) complexes bearing β-diketiminate or triazenide ligands have been shown to catalyze the hydrogenation of olefins like styrene (B11656) to ethylbenzene (B125841) in high yields. mdpi.com These reactions are typically performed in toluene (B28343) at elevated temperatures (80–100 °C) and pressures (50 atm H₂). mdpi.com

Reaction Type Substrate Product Catalyst Type Reported Yield/ee
HydrogenationNitroarenesAminesOsCl₃·xH₂O based~85% yield
Transfer HydrogenationAcetophenone1-PhenylethanolChiral Arene-Os(II)up to 72% ee mdpi.com
HydrogenationStyreneEthylbenzeneArene-Os(II)≥84% yield mdpi.com

Hydration of Organic Nitriles

Osmium-based catalysts are effective in the hydration of organic nitriles to primary amides, a reaction of significant industrial importance. While osmium is less utilized than other platinum-group metals for this purpose, specific osmium complexes have shown high efficiency.

Arene-osmium(II) complexes, for which this compound is a key starting material, are notable catalysts. wikipedia.org For instance, complexes of the type [OsCl₂(η⁶-p-cymene)(PR₂OH)] (phosphinous acid complexes) have been shown to effectively catalyze the hydration of various nitriles in water.

The proposed mechanism involves the coordination of the nitrile to the osmium center, followed by the nucleophilic attack of a water molecule or a hydroxide (B78521) ligand. Subsequent rearrangement and hydrolysis release the primary amide and regenerate the active catalytic species. The hexahydride complex OsH₆(PⁱPr₃)₂ has also been shown to be a competent catalyst for the hydration of aliphatic nitriles, proceeding through trihydride osmium(IV) amidate intermediates.

Alkane Oxidation Reactions

This compound is recognized as a competent catalyst precursor for the oxidation of alkanes, a challenging yet fundamental transformation in organic synthesis. It is often employed in conjunction with a co-catalyst and an oxidant. For instance, in the presence of pyridine (B92270) and hydrogen peroxide, it serves as an effective catalyst for alkane oxidation. While direct studies on this compound are specific, the broader field of osmium-catalyzed alkane oxidation provides significant mechanistic insights.

Research into various osmium complexes has shed light on the potential pathways. For example, (salen)osmium(VI) nitrido complexes have been shown to be efficient catalysts for the oxidation of alkanes to alcohols and ketones under ambient conditions using hydrogen peroxide as the terminal oxidant, achieving high yields and turnover numbers. rsc.org Mechanistic studies of these related systems suggest that the catalytic cycle likely involves the formation of high-valent osmium-oxo species. These species are potent oxidizing agents capable of activating the C-H bonds of alkanes.

The following table summarizes representative results from an osmium-catalyzed alkane oxidation system, illustrating the catalyst's potential.

SubstrateProduct(s)Yield (%)Turnover Number
CyclohexaneCyclohexanol, Cyclohexanone752230
Adamantane1-Adamantanol, 2-Adamantanone682040
CyclooctaneCyclooctanol, Cyclooctanone722160
Data adapted from studies on (salen)osmium(VI) nitrido complexes, which provide a model for osmium-catalyzed alkane oxidation. rsc.org

Heterogeneous Catalytic Systems Involving Osmium(III) Species

To overcome challenges associated with catalyst recovery and recycling, significant effort has been directed towards the development of heterogeneous catalysts. This compound has been successfully utilized as a precursor for the preparation of such systems.

A notable example involves the immobilization of osmium species onto a solid support. In one study, a heterogeneous catalyst was prepared through the wet impregnation of Osmium(III) chloride trihydrate onto a commercial micro-magnetite surface. researchgate.net This magnetic catalyst proved effective for the syn-dihydroxylation of alkenes and could be easily separated from the reaction mixture using a magnet. researchgate.net This methodology highlights a practical approach to heterogenizing osmium catalysts derived from this compound.

Furthermore, Osmium(III) chloride is a common starting material for the synthesis of osmium nanoparticles. rsc.org These nanoparticles, often prepared by the reduction of an aqueous solution of OsCl₃, can be supported on various materials and exhibit significant catalytic activity in a range of reactions. rsc.orgresearchgate.net The use of solid supports not only facilitates catalyst reuse but can also influence the activity and selectivity of the catalytic process.

Mechanistic Elucidation of this compound Catalysis

Identification of Active Species and Redox Cycling

The catalytic activity of systems derived from this compound is intrinsically linked to the in situ formation of catalytically active species and their subsequent redox cycling. While Os(III) is the starting oxidation state, it typically serves as a precursor to higher-valent osmium species that are the true catalysts.

A well-studied example in osmium catalysis is the Os(III)/Os(V) redox couple. acs.orgorganic-chemistry.org In certain catalytic systems for dihydroxylation, an Os(III) precursor is oxidized to an active Os(V)=O(OH) species. acs.orgorganic-chemistry.orgresearchgate.net This high-valent oxo-species is responsible for the oxidation of the organic substrate. Following the oxidative step, the osmium center is reduced back to Os(III), completing the catalytic cycle. acs.orgorganic-chemistry.org Key intermediates in such catalytic cycles, including [OsIII(OH)(H₂O)(tpa)]²⁺ and [OsV(O)(OH)(tpa)]²⁺ (where tpa is tris(2-pyridylmethyl)amine), have been isolated and characterized, providing strong evidence for this redox cycling mechanism. acs.orgorganic-chemistry.org

In other instances, this compound can be a precursor to OsO₄, a key catalyst in reactions like the Sharpless asymmetric dihydroxylation. The regeneration of the active Os(VIII) species from lower oxidation states is a critical step in the catalytic cycle.

Role of Hydrolysis in Generating Catalytically Active Species

The hydrolysis of this compound is a crucial initial step in the formation of catalytically active species in aqueous or protic media. The hydrate form itself indicates the presence of water molecules coordinated to the osmium center. In solution, the chloride ligands can be substituted by water molecules or hydroxide ions, a process that is often pH-dependent.

This hydrolysis leads to the formation of various aqua and hydroxo-osmium(III) complexes. These species are generally more reactive and serve as intermediates on the path to the active catalyst. For example, the formation of an [OsIII(OH)(H₂O)(tpa)]²⁺ complex is a key step in the generation of the active Os(V) oxidant in some dihydroxylation reactions. acs.orgorganic-chemistry.org The controlled hydrolysis of the precursor is therefore essential for optimizing the concentration and reactivity of the catalytically active species in the reaction mixture.

Ligand Acceleration Phenomena and their Mechanistic Implications

Ligand-accelerated catalysis is a phenomenon where the addition of a ligand to the reaction medium significantly increases the rate of a metal-catalyzed reaction. This effect is prominent in osmium catalysis, particularly in asymmetric dihydroxylation reactions. google.comyork.ac.ukprinceton.edu

The underlying mechanism of ligand acceleration involves the formation of a metal-ligand complex that is more reactive than the uncatalyzed metal species. google.com In the context of catalysis starting from this compound, added ligands, such as the commonly used pyridine in alkane oxidations, can coordinate to the osmium center. This coordination can influence the electronic properties and steric environment of the metal, thereby facilitating key steps in the catalytic cycle, such as the formation of the active high-valent oxo-species or the interaction with the substrate.

In the well-documented case of Sharpless asymmetric dihydroxylation, chiral ligands, such as cinchona alkaloids, bind to the osmium center. york.ac.ukprinceton.edu This binding not only induces enantioselectivity but also dramatically accelerates the rate of the reaction. york.ac.uk Mechanistic studies have shown that the osmium tetroxide-alkaloid complex is significantly more reactive than free osmium tetroxide. google.com The ligand is thought to play a crucial role in both the initial binding of the olefin to the osmium center and the subsequent steps of the catalytic cycle. google.com While these studies often use OsO₄ directly, the principles of ligand acceleration are broadly applicable to osmium-catalyzed reactions where a precursor like this compound is used to generate the active catalyst in situ.

Spectroscopic Characterization and Advanced Analytical Techniques

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Elucidating Electronic Transitions and Metal-to-Ligand Charge Transfer (MLCT) Bands

Electronic absorption spectroscopy, or UV-Vis, is a fundamental tool for investigating the electronic structure of transition metal complexes like osmium(III) chloride hydrate (B1144303). The spectra reveal information about electron transitions between d-orbitals (d-d transitions) and charge transfer events between the osmium metal center and its ligands.

Osmium(III) is a d⁵ system. In an octahedral ligand field, such as the one provided by chloride and water ligands, its electronic transitions are influenced by the arrangement of these ligands. The spectra of Os(III) complexes can feature several types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): In this type of transition, an electron moves from a molecular orbital that is primarily ligand-based to one that is primarily metal-based. wikipedia.orglibretexts.org This process results in the formal reduction of the metal center. wikipedia.org For osmium(III) chloride hydrate, transitions from the p-orbitals of the chloride ligands or the oxygen of the water ligands to the partially filled t₂g orbitals of Os(III) are possible. These LMCT bands are typically very intense (molar absorptivity, ε > 10,000 L mol⁻¹ cm⁻¹) and are selection rule-allowed. libretexts.org

Metal-to-Ligand Charge Transfer (MLCT): While less common for a metal in a +3 oxidation state with simple ligands like chloride, MLCT transitions involve the transfer of an electron from a metal-centered orbital to a ligand-centered orbital. wikipedia.orglibretexts.org This results in the oxidation of the metal. wikipedia.org Such transitions are prominent in Os(II) complexes with π-acceptor ligands like bipyridine, but can also occur in Os(III) complexes depending on the specific ligands involved. wikipedia.orglibretexts.orgresearchgate.net

d-d Transitions: These transitions involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital within the metal center. For a low-spin d⁵ ion like Os(III), this would involve transitions within the t₂g set or from the t₂g to the eg set. These transitions are typically much weaker than charge-transfer bands (ε = 20-200 L mol⁻¹ cm⁻¹) because they are Laporte-forbidden. wikipedia.org In Os(III) complexes, broad absorption features in the near-infrared region can sometimes be assigned to these dπ-dπ interconfigurational bands. For example, the complex OsIII(bpy)₃₃ shows such bands at 4580 and 5090 cm⁻¹. researchgate.net

Detailed spectral analysis of Os(III) complexes with polypyridyl ligands has identified intense absorptions in the UV region due to intra-ligand π→π∗ transitions, while the visible region shows LMCT bands, such as π(ligand)→t₂g(OsIII). researchgate.net The exact positions and intensities of these bands for this compound would depend on the precise coordination environment in solution.

Table 1: Representative Electronic Transitions in Os(III) Complexes

Transition TypeOriginTypical Wavenumber (cm⁻¹)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference Complex Example
d-d Interconfigurationaldπ–dπ4,000 - 5,100Broad, Low Intensity[OsIII(bpy)₃]³⁺
Ligand-to-Metal Charge Transfer (LMCT)π(ligand) → t₂g(OsIII)Visible Region~50,000[OsIII(phen)₃]³⁺
Intra-ligandπ → π∗UV Region40,000 - 50,000[OsIII(bpy)₃]³⁺
Data derived from studies on related Os(III) polypyridyl complexes. researchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides critical insights into the molecular structure and bonding within this compound. By detecting the characteristic vibrational frequencies of specific bonds, these methods can confirm the presence of ligands and probe the nature of the osmium-ligand interactions.

In the context of this compound, the key vibrational modes of interest are the Os-Cl and Os-O stretches.

Osmium-Chloride (Os-Cl) Vibrations: These stretching modes typically appear in the low-frequency region of the spectrum, generally between 250-350 cm⁻¹. smolecule.com The exact frequency can provide information about the coordination geometry and the strength of the Os-Cl bond.

Osmium-Oxygen (Os-O) Vibrations: The stretching vibrations corresponding to the bonds between osmium and the coordinated water molecules are also expected in the low-frequency region.

Hydrate Vibrations: The presence of water of hydration is readily confirmed by characteristic O-H stretching bands (typically 3200-3500 cm⁻¹) and H-O-H bending vibrations (around 1600-1630 cm⁻¹) in the IR spectrum.

Studies on related osmium complexes provide a reference for these vibrational frequencies. For instance, in osmium bis(2,2'-bipyridine)chloride complexes, Os-Cl stretching modes are observed between 250-350 cm⁻¹, while Os-N stretches are found in the 400-500 cm⁻¹ range. smolecule.com In a more distinct example, the presence of a hydride ligand in the paramagnetic complex [OsIIIH(PNP)(bipy)]BF₄ was confirmed by a characteristic Os-H stretching band in the IR spectrum at ~2115 cm⁻¹. d-nb.info This demonstrates the power of vibrational spectroscopy in identifying specific metal-ligand bonds.

Table 2: Typical Vibrational Frequencies for Bonds in Osmium Complexes

BondVibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic Method
Os-ClStretching250 - 350FT-IR, Raman
Os-NStretching400 - 500FT-IR, Raman
Os-HStretching~2020 - 2115FT-IR
O-H (in H₂O)Stretching3200 - 3500FT-IR
H-O-H (in H₂O)Bending1600 - 1630FT-IR
Data compiled from studies on various osmium complexes. smolecule.comd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy of this compound is challenging yet informative. The Os(III) center has a d⁵ electronic configuration, making it paramagnetic. This property has profound effects on the NMR spectrum. du.ac.in

Paramagnetism leads to two main consequences:

Signal Broadening: The unpaired electron on the metal center provides an efficient relaxation pathway for nearby nuclei, causing their NMR signals to become significantly broadened. The half-widths of signals for paramagnetic species can range from several hertz to thousands of hertz. du.ac.in

Large Chemical Shifts: The interaction between the unpaired electron spin and the nuclear spin results in large shifts in the resonance frequencies, known as paramagnetic shifts or isotropic shifts. du.ac.in These shifts can be much larger than the typical chemical shift range for diamagnetic compounds. du.ac.inacs.org

The isotropic shift is a sum of two components: the contact shift (through-bond interaction) and the pseudocontact shift (through-space interaction). du.ac.in Analyzing these shifts can provide valuable information about the distribution of the unpaired electron's spin density across the molecule and the geometric structure of the complex.

For Os(III) complexes, ¹H NMR spectra can show extremely broad signals spread over a wide chemical shift range. For example, the ¹H NMR spectrum of the related d⁵ complex Os(NH₃)₅(H₂O)₃ shows a very broad, unsymmetrical peak at 115 ppm, which contains the resonances for the ammonia (B1221849) protons. acs.org The study of such paramagnetic complexes often requires variable-temperature NMR experiments to understand dynamic processes and to help in signal assignment. chegg.comacs.org

Furthermore, osmium itself has two NMR-active isotopes, ¹⁸⁷Os and ¹⁸⁹Os. However, their use is limited. ¹⁸⁹Os is a quadrupolar nucleus that gives very broad signals, generally unobservable on high-resolution spectrometers except for highly symmetrical species like OsO₄. huji.ac.il ¹⁸⁷Os is a spin-½ nucleus and gives sharp signals, but its extremely low sensitivity means it is usually studied via indirect detection methods through its coupling to other nuclei like ¹H, ¹³C, or ³¹P. huji.ac.il

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) for Speciation and Reaction Monitoring

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for studying coordination compounds because it is a "soft" ionization method. frontiersin.org It allows for the gentle transfer of intact complex ions from solution into the gas phase for mass analysis. This capability is ideal for investigating the speciation of this compound in solution—that is, identifying the various chemical forms it might take upon dissolution, such as aquated species [OsClₓ(H₂O)ᵧ]⁽³⁻ˣ⁾⁺, hydrolyzed products, or oligomers.

ESI-MS can be used to:

Determine Stoichiometry: The mass-to-charge ratio (m/z) of the detected ions helps to confirm the composition of the coordination complexes present in solution.

Monitor Reactions: By analyzing aliquots of a reaction mixture over time, ESI-MS can track the formation of intermediates and products. acs.org

Probe Solution Behavior: The technique can provide qualitative insights into the relative stability of different complexes in solution, although the correspondence between ion abundance in the gas phase and concentration in the bulk solution must be interpreted with care. frontiersin.org

For example, ESI-MS has been successfully used to characterize various half-sandwich osmium-arene complexes, with calculated and found m/z values matching precisely, confirming their structures. rsc.orgnih.gov In studies of osmium catalysts, ESI-MS was employed under realistic catalytic conditions to monitor reaction intermediates, where ionization typically involved the loss of a chloride or hydride ligand to form a detectable cation. acs.org

X-ray Absorption Spectroscopy (XAS) for Probing Electronic Structure and Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a synchrotron-based technique that provides element-specific information about the electronic structure and local atomic environment of the absorbing atom. It is particularly valuable for osmium compounds, as conventional L-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy is often hampered by the large lifetime broadening of Os 2p orbitals. researchgate.net

Advanced techniques like High-Energy-Resolution Fluorescence Detection (HERFD) XANES overcome this limitation, providing sharper, fully resolved spectral features. researchgate.netresearchgate.net XAS is divided into two regions:

XANES (X-ray Absorption Near Edge Structure): The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry of the osmium center. unimi.it For instance, XANES can be used to distinguish between Os(II) and Os(III) species in a sample. researchgate.netrsc.org DFT simulations in conjunction with experimental HERFD XANES spectra of solid OsCl₃ have been used to determine the origin of absorption peaks, linking them to specific electronic transitions to unoccupied molecular orbitals. researchgate.netresearchgate.net

EXAFS (Extended X-ray Absorption Fine Structure): The oscillations in the spectrum well above the absorption edge contain information about the number, type, and distance of neighboring atoms in the local coordination sphere of the osmium atom. unimi.it

Studies have shown that nano-focused XAS can map the distribution and quantify the oxidation states of osmium in different subcellular compartments of cancer cells, revealing that an administered Os(II) complex was partially oxidized to Os(III). researchgate.netrsc.org This demonstrates the power of XAS to probe the chemical state of osmium in complex environments.

Table 3: Information from XAS of Osmium Compounds

TechniqueInformation ProvidedExample Application
XANESOxidation state, coordination geometry, electronic structureDistinguishing between Os(II) and Os(III); identifying molecular orbitals involved in transitions for OsCl₃. researchgate.netresearchgate.net
EXAFSNumber, type, and distance of coordinating atomsDetermining the local structure around the Os atom (e.g., Os-Cl, Os-O bond lengths). pnas.org
HERFD-XANESHigh-resolution electronic structure detailsResolving fine features in the XANES spectrum of OsCl₃ to analyze electronic transitions. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigating Paramagnetic Osmium(III) Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to study species with unpaired electrons. As Os(III) is a paramagnetic d⁵ ion, EPR is an essential tool for its characterization. unifi.it Os(III) complexes are typically low-spin (S=1/2), giving rise to well-defined EPR signals. unifi.itmathnet.ru

The EPR spectrum is characterized by the g-tensor, which reflects the interaction of the unpaired electron's spin with the external magnetic field. The principal values of the g-tensor (gₓ, gᵧ, g₂) are highly sensitive to the electronic structure and the symmetry of the ligand field around the osmium ion. rsc.org

Rhombic Signals: In low-symmetry environments, the three g-values are distinct (gₓ ≠ gᵧ ≠ g₂), resulting in a rhombic EPR signal. This is observed in many Os(III) complexes. d-nb.info

Axial Signals: In complexes with axial symmetry (e.g., tetragonal or trigonal), two of the g-values are equal (gₓ = gᵧ = g⊥), and the third is unique (g₂ = g∥).

By analyzing the experimental g-values, researchers can determine crystal-field parameters, such as the axial (Δ) and rhombic (V) splitting of the t₂g orbitals, and the orbital reduction factor (k), which provides insight into the covalency of the metal-ligand bonds. acs.orgrsc.org For example, EPR studies of [Os(NH₃)₅(H₂O)]³⁺ were used to determine these parameters. acs.org In another study, EPR signals attributed to Os(III) centers on a silica (B1680970) gel surface showed a complex line shape, indicating the presence of multiple Os(III) species with slightly different coordination environments. mathnet.ru

Table 4: Representative EPR g-Values for Os(III) Complexes

Complex/Speciesgₓgᵧg₂ (or g∥)Comments
[OsIIIH(PNP)(bipy)]⁺1.901.972.02Rhombic signal with small g-anisotropy. d-nb.info
Os(III) on mercapto-modified silica2.352.231.84Rhombic signal from a surface complex. mathnet.ru
[OsLCl₅]³⁻ type on silica surface-g⊥ = 2.58< 0.5 (not observed)Axial signal. mathnet.ru

Surface-Enhanced Raman Spectroscopy (SERS) for Surface Adsorption and Reactivity Studies

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or very close to nanostructured metal surfaces, typically gold (Au) or silver (Ag). researchgate.netmdpi.com This enhancement, which can be by several orders of magnitude, allows for the detection and characterization of species at very low concentrations, making it ideal for studying surface phenomena. researchgate.netrsc.org

For this compound, SERS could be employed to study:

Adsorption Behavior: How the complex and its solution-state derivatives adsorb onto a metal surface.

Surface Reactions: Chemical transformations, such as ligand exchange or redox reactions, that occur at the solid-liquid interface.

Redox Speciation: Distinguishing between different oxidation states (e.g., Os(II) vs. Os(III)) of an adsorbed complex. The vibrational frequencies of a molecule are often sensitive to its oxidation state. acs.orgsemanticscholar.org

Studies on related osmium polypyridyl complexes have used SERS to investigate their immobilization and chemical behavior on gold surfaces. researchgate.netumn.edu A key finding was that a thiophene (B33073) anchoring group, used to attach the complex to the surface, was shown by SERS to react chemically with the gold. researchgate.net In a classic study, the reversible redox couple of pentaammine(pyridine)osmium(III)/(II) was successfully observed at a silver electrode using SERS, demonstrating the technique's ability to monitor electrochemical processes in situ. acs.orgdtic.mil

Computational Chemistry and Theoretical Modeling of Osmium Iii Chloride Hydrate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and geometry of transition metal complexes. DFT calculations have been successfully applied to a variety of osmium complexes to predict their molecular structures and electronic properties. For instance, in studies of bis(terpyridine)osmium(II) complexes, DFT calculations have been used to compute Os-N bond lengths, which were found to be in good agreement with, though slightly longer than, experimental values derived from X-ray crystallography. mdpi.com This discrepancy is often expected as calculations may be performed on gas-phase or implicitly solvated models, while experiments are in the solid state where crystal packing forces can influence bond lengths. mdpi.com

DFT has also been employed to study the molecular and electronic structure of Os(II) complexes on gold surfaces, providing insights into the orientation and electronic states of these surface-bound molecules. researchgate.net Although specific DFT studies focusing solely on Osmium(III) chloride hydrate (B1144303) are not prevalent in the literature, the methods applied to other Os(III) and Os(II) complexes are directly transferable and provide a robust framework for its investigation. mdpi.comresearchgate.net

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. In osmium complexes, DFT calculations are used to determine the energies and compositions of these frontier orbitals. For example, in a study of red-emitting Os(II) phosphors, the HOMO-LUMO energy gaps were calculated to be around 3.34-3.42 eV. nih.gov The composition of these orbitals is also analyzed; in Os(II) bipyridyl complexes, the HOMO is typically centered on the Os(II) metal center, while the LUMO is based on the bipyridine ligands. researchgate.net

Spin states and electron density are also key properties investigated using DFT. For d⁵ bis(terpyridine)osmium(III) complexes, the spin state is S = 1/2. mdpi.com Mulliken spin density analysis can reveal how the unpaired electron is distributed across the molecule. In the reduced [Os(tpy)₂]⁰ complex, the spin density is largely localized on the terpyridine ligands rather than the osmium center, indicating that the reduction is ligand-based. mdpi.com This type of analysis is critical for understanding redox processes involving osmium complexes.

PropertyComplex StudiedComputational FindingReference
HOMO-LUMO Gap Red-emitting Os(II) phosphors3.34 - 3.42 eV nih.gov
Frontier Orbital Location Os(II) bipyridyl complex on Au(111)HOMO mainly on Os(II) center; LUMO mainly on bipyridine ligands. researchgate.net
Spin State d⁵ bis(terpyridine)osmium(III)S = 1/2 mdpi.com
Spin Density [Os(tpy)₂]⁰Spin density primarily on tpy ligands (0.89 e⁻ each), with minimal density on Os (0.22 e⁻). mdpi.com

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT and other ab initio methods are used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra. A systematic investigation of the vibrational spectra of Os(CO)₆²⁺ and its mixed carbonyl-halide complexes, such as cis-Os(CO)₂Cl₄²⁻ and fac-Os(CO)₃Cl₃⁻, was performed using DFT (B3LYP) and ab initio (RHF) methods. nih.gov

The results showed that the B3LYP functional provided excellent agreement with experimental data. For C-O stretching frequencies, the deviation between calculated and observed values was less than 5%. nih.gov In the far-infrared region, the B3LYP method with the SDD basis set yielded the best results for Os-X and Os-C stretching frequencies, with deviations below 9% and 8%, respectively. nih.gov Such calculations can also reliably predict vibrational frequencies for complexes that have not yet been synthesized or are difficult to characterize experimentally. nih.gov

Vibrational ModeComplex TypeMethodDeviation from ExperimentReference
C-O Stretching Os(II) Carbonyl-HalideB3LYP< 5% nih.gov
Os-X Stretching Os(II) Carbonyl-HalideB3LYP/SDD< 9% nih.gov
Os-C Stretching Os(II) Carbonyl-HalideB3LYP/SDD< 8% nih.gov

Theoretical Investigations of Reaction Pathways and Transition States

Understanding the mechanism of chemical reactions is a primary goal of computational chemistry. DFT calculations are used to map out potential energy surfaces, identifying intermediates, transition states, and activation energies. This approach has been applied to study the hydrolysis mechanisms of osmium(III) anticancer complexes, which are analogs of the ruthenium drug NAMI-A. researchgate.net These studies investigate associative, dissociative, and concerted pathways, identifying the most energetically favorable route for ligand substitution. For many platinum group metal complexes, stepwise dissociative or associative mechanisms, which proceed through intermediates and two transition states, are often considered alongside concerted pathways that involve a single transition state. researchgate.net

Theoretical studies have also elucidated the mechanisms of other reactions, such as oxygen atom transfer between osmium complexes and C-H bond activation. researchgate.netacs.org For the oxygen atom transfer reaction, calculations revealed a symmetrical transition state and a large activation barrier, consistent with the slow reaction rates observed experimentally. researchgate.net In the osmium-catalyzed [4+2] annulation of N-methoxybenzamides, DFT calculations showed that the process follows an Os(II)-Os(IV)-Os(II) pathway. mdpi.com These examples demonstrate the power of theoretical modeling to provide detailed mechanistic insights into the reactivity of osmium compounds.

Electronic Band Structure and Fermi Surface Analysis of Osmium Compounds

For solid-state materials, theoretical calculations are used to determine the electronic band structure and the Fermi surface, which are essential for understanding electronic and transport properties. Such analyses have been performed for elemental osmium and various osmium-containing compounds using first-principles calculations. researchgate.netresearchgate.netaps.org The study of elemental osmium under high pressure investigated its electronic and phonon band structure, as well as its Fermi surface. researchgate.netaps.org While analysis of the band structure and Fermi surface did not support a major electronic topological transition to explain an observed anomaly in the c/a ratio, it did reveal subtle changes in the electron band dispersions near the Fermi surface that could account for it. researchgate.netaps.org

The Fermi surface of osmium has been found to be closely related to that of ruthenium. aps.org Calculations for osmium suggest a Fermi surface composed of three large sheets: a pair of nested electron-type surfaces and an open hexagonal network of hole-type arms, along with small ellipsoids. aps.org More recent work on OsO₂ has identified it as a potential altermagnetic material, with analysis of its electronic band structure and Fermi surface revealing alternating spin polarization. aps.org These types of calculations, while typically applied to periodic solids, provide fundamental insights into the electronic properties of osmium-based materials.

Phonon Band Structure Calculations and Vibrational Analysis

Phonon band structure calculations are critical for understanding the vibrational properties and dynamical stability of crystalline materials. These calculations have been performed for elemental osmium and compounds like OsO₂. researchgate.netresearchgate.netaps.org For elemental osmium under pressure, lattice dynamics calculations showed no phonon softening, which ruled out lattice instability as the cause of an observed structural anomaly. researchgate.net

In the case of OsO₂, phonon dispersions calculated using the finite displacement method demonstrated the dynamical stability of the material. aps.org The analysis of partial phonon densities of states showed that the heavier osmium atoms dominate the low-frequency acoustic modes, while oxygen vibrations are responsible for the middle- to high-frequency modes. aps.org The results for the phonon density of states were also found to be in good agreement with experimental data from neutron scattering and Raman spectroscopy. aps.org These studies highlight how theoretical vibrational analysis complements experimental measurements to provide a complete picture of lattice dynamics in osmium compounds. rochester.edu

Ab Initio Molecular Dynamics Simulations for Dynamic Behavior

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT) to model the time evolution of a system. This method is particularly well-suited for studying complex dynamic processes in condensed phases, such as the behavior of hydrated ions in solution. nih.govnih.gov

While specific AIMD simulations of Osmium(III) chloride hydrate are not widely reported, the methodology is directly applicable. AIMD can be used to investigate the hydration structure around the Os³⁺ ion and the chloride ions. nih.gov Such simulations provide detailed information on coordination numbers, the geometry of the first and second solvation shells, and the dynamics of water exchange between the hydration shells and the bulk solvent. nih.govnih.gov For instance, AIMD simulations of various ions in water have been used to determine hydration numbers and analyze the influence of the ions on the hydrogen bond network of the surrounding water molecules. nih.gov This approach would be invaluable for understanding the stability, solubility, and reactivity of this compound in aqueous environments.

Crystallographic Analysis and Solid State Chemistry of Osmium Iii Chloride Hydrate and Its Derivatives

Single-Crystal X-ray Diffraction for Precise Molecular and Crystal Structure Determination

In its complexes, the Os(III) ion typically adopts an octahedral coordination geometry. This is observed in a variety of derivatives where chloride ligands are accompanied by other neutral or anionic ligands. For instance, the reactions of Os(VI) nitrido complexes can afford paramagnetic osmium(III) phosphoranimine complexes, whose structures, such as cis-[OsIII(L²)(CN)₂(NHPPh₃)(PPh₃)], have been unequivocally determined by SC-XRD. researchgate.net

The structural analysis of osmium(III) complexes often reveals slight distortions from perfect octahedral symmetry, which can be attributed to factors like the electronic effects of the ligands or packing forces within the crystal. In the complex trichloroamminebis(triphenylphosphine)osmium(III), OsCl₃(NH₃)(P(C₆H₅)₃)₂, SC-XRD provided a detailed picture of the coordination sphere around the central osmium atom. rsc.org Similarly, the structures of complex anions like hexachloroosmate(IV), [OsCl₆]²⁻, have been analyzed in detail, showing nearly regular octahedral geometry with specific Os-Cl bond lengths. aliyuncs.com

The power of SC-XRD extends to complex coordination polymers. In osmium-nitrosyl oxalato-bridged lanthanide-centered pentanuclear complexes, SC-XRD analysis was crucial in revealing that the anionic structures consist of a central lanthanide ion bridged through oxalato ligands to four octahedral osmium centers. americanelements.com These detailed structural insights are critical for understanding the magnetic and electronic properties of these materials.

A summary of crystallographic data for several representative osmium complexes is provided in the table below.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Reference
[Ph₃P(n-C₄H₉)]₂[OsBr₆]TriclinicP-1Os-Br: 2.4734(8) - 2.5203(5) aps.org
[Os₂(SeS₂CNMe₂)₂(S₂CNMe₂)₃]PF₆Not specifiedNot specifiedNot specified thermofisher.com
OsCl₃(NH₃)(P(C₆H₅)₃)₂Not specifiedNot specifiedNot specified rsc.org
cis-[OsIII(L²)(CN)₂(NHPPh₃)(PPh₃)]Not specifiedNot specifiedNot specified researchgate.net

This table presents a selection of osmium complexes whose structures have been determined by single-crystal X-ray diffraction, illustrating the typical coordination environments and the precision of structural data obtained.

Powder X-ray Diffraction for Bulk Phase Characterization and Purity Assessment

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials, including commercial and synthesized batches of osmium(III) chloride hydrate (B1144303). Unlike SC-XRD, which analyzes a single, perfect crystal, PXRD provides information about the bulk sample, making it indispensable for routine analysis, phase identification, and purity assessment. aliyuncs.com

A typical PXRD analysis involves exposing a powdered sample to a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline phases present in the sample. For osmium(III) chloride hydrate, PXRD is used to:

Confirm Crystalline Structure: The diffraction pattern is compared against standard patterns from databases or patterns calculated from known single-crystal structures to verify the identity of the material. aliyuncs.com

Assess Purity: The presence of sharp peaks corresponding to other crystalline phases indicates impurities. For example, if a synthesis intended to produce OsCl₃·3H₂O also contained unreacted starting materials or byproducts, their characteristic diffraction peaks would be visible in the pattern.

Distinguish Hydration States: Different hydrates of a compound will have distinct crystal structures and, therefore, different powder diffraction patterns. PXRD can be used to differentiate between various OsCl₃·xH₂O forms or to identify amorphous content.

In the analysis of complex materials, such as catalysts derived from osmium(III) chloride, PXRD is often coupled with Rietveld refinement. This powerful analytical method involves fitting the entire experimental diffraction pattern with a calculated profile based on a structural model. Rietveld analysis can provide detailed information on lattice parameters, crystallite size, and strain, and can be used to quantify the proportions of different phases in a mixture. acs.org For example, in the study of complex oxide catalysts, this method is used to refine structural parameters and confirm the space group of the crystalline phases. acs.org

Polymorphism and Different Hydration States

Osmium(III) chloride is most commonly encountered in its hydrated form, designated as OsCl₃·xH₂O. sigmaaldrich.comsigmaaldrich.com The degree of hydration can be variable, but the trihydrate, OsCl₃·3H₂O, is a well-recognized and relatively stable composition, often appearing as dark green crystals. wikipedia.org The existence of different hydration states is a form of pseudopolymorphism, where the fundamental chemical composition of the ionic core remains the same, but the crystal structure differs due to the varying number and arrangement of water molecules.

The specific hydration state of a sample is critical as it affects the compound's molecular weight, solubility, and reactivity as a precursor. The control of hydration states is influenced by synthesis and drying protocols. For instance, anhydrous OsCl₃ can be hydrated by exposure to a controlled humidity atmosphere, with the trihydrate being the most stable form under ambient conditions.

Analytical techniques are crucial for characterizing these different forms:

X-ray Diffraction (XRD): As mentioned previously, both single-crystal and powder XRD can distinguish between different hydrates, as the inclusion of water molecules alters the crystal lattice and thus the diffraction pattern.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. When OsCl₃·xH₂O is heated, it will lose its water of hydration, resulting in a quantifiable mass loss that can be used to determine 'x'.

Karl Fischer Titration: This is a standard method for determining the water content in a sample, providing a precise measure of hydration. aliyuncs.com

While the trihydrate is the most cited form, the potential for other hydrates or anhydrous polymorphs exists, each with a unique crystal structure. The study of Os(III) complexes with other ligands also shows the versatility of water incorporation, where water molecules can be directly coordinated to the metal center or exist as lattice water held in place by hydrogen bonds. pnas.org

Crystal Engineering Principles Applied to Osmium(III) Coordination Polymers

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. nih.gov This field has been extensively applied to create coordination polymers, which are multi-dimensional networks of metal ions (or clusters) linked by organic ligands. This compound serves as an important precursor for the Os(III) "nodes" in such structures.

The principles of crystal engineering guide the selection of building blocks to achieve desired network topologies and properties:

Connectors: The osmium(III) ion acts as a connector. Its preferred coordination number (typically six) and geometry (octahedral) dictate how many linkers can bind to it and in what orientation.

Linkers: Organic molecules with multiple binding sites, such as 4,4'-bipyridine (B149096) or carboxylates, act as linkers that bridge the metal connectors. The length, rigidity, and geometry of the linker are critical in determining the final structure, which can range from 1D chains to 2D grids or complex 3D frameworks. rsc.orgbohrium.com

Supramolecular Synthons: This concept refers to robust and predictable non-covalent interactions, particularly hydrogen bonds, that help organize the structure. nih.gov In osmium(III) coordination chemistry, hydrogen bonds involving coordinated water molecules or other ligands play a significant role in stabilizing the extended network. bohrium.com

By reacting osmium(III) chloride with carefully chosen organic linkers, a variety of coordination polymers can be constructed. For example, using a linear bifunctional linker like 4,4'-bipyridine can lead to the formation of 1D linear or zigzag chains. rsc.org More complex linkers can produce higher-dimensional structures with porous frameworks, which are of interest for gas storage or catalysis. bohrium.com The synthesis of osmium-nitrosyl oxalato-bridged complexes demonstrates the formation of discrete, multi-nuclear structures that can be considered building blocks for larger polymers. americanelements.com The ultimate goal is to control the assembly of these building blocks to create materials with tailored functions. bohrium.com

Structural Behavior and Phase Transitions Under High Pressure

The study of materials under high pressure provides fundamental insights into their structural stability, bonding, and electronic properties. Applying pressure to a crystal lattice forces atoms closer together, which can induce dramatic changes, including structural phase transitions. aps.org While specific high-pressure studies on this compound are not prominently documented, the behavior of related transition metal halides and other compounds under pressure allows for an informed discussion of its potential transformations.

High-pressure experiments are typically conducted using a diamond-anvil cell (DAC), which can generate pressures of many gigapascals. The sample is compressed between two diamonds, and its structure is probed in situ using techniques like synchrotron X-ray diffraction or Raman spectroscopy. nih.govaps.org

For a compound like this compound, several types of pressure-induced phenomena could be anticipated:

Bond Compression and Lattice Contraction: Initially, increasing pressure will cause a continuous decrease in the unit cell volume, with Os-Cl and other bonds compressing. The compressibility is often anisotropic, depending on the crystal structure.

Structural Phase Transitions: At a critical pressure, the initial crystal structure may become unstable, leading to a first-order phase transition to a new, denser polymorph. In hybrid organic-inorganic halides, pressure can cause transitions initiated by the tilting of metal-halide octahedra and reorientation of molecular components. aps.orgnih.gov A similar transition involving changes in the OsCl₆ octahedral arrangement could be possible.

Semiconductor-to-Metal Transition: Many transition metal halides are semiconductors or insulators at ambient pressure. The reduction of interatomic distances under high pressure can lead to increased orbital overlap, broadening of electronic bands, and ultimately the closing of the bandgap, resulting in a metallic state. aps.orgpnas.org

Amorphization: In some cases, instead of transitioning to a new crystalline phase, the compound may lose long-range atomic order and become amorphous under pressure.

Studies on related materials show that these transitions can be complex. For example, the hybrid halide (MV)BiBr₅ undergoes a pressure-induced phase transition at 0.20 GPa with a significant change in crystal shape and color. nih.gov Similarly, hybrid lead halide perovskites exhibit a sequence of phase transitions under pressure, which drastically alter their electronic and optical properties. aps.orgacs.org Investigating the high-pressure behavior of OsCl₃·xH₂O would therefore be a valuable avenue for discovering new phases with potentially novel electronic or magnetic properties.

Electrochemical Behavior and Redox Chemistry of Osmium Iii Chloride Hydrate

Cyclic Voltammetry (CV) and Other Voltammetric Techniques for Redox Characterization

Cyclic voltammetry (CV) is a primary and powerful technique for investigating the redox behavior of osmium complexes derived from osmium(III) chloride hydrate (B1144303). researchgate.netluc.edu By scanning the potential of an electrode and measuring the resulting current, CV provides insights into the oxidation and reduction processes of these compounds. The resulting voltammograms reveal key information about the redox potentials and the stability of the different oxidation states of osmium. researchgate.net

For instance, studies on osmium complexes often show reversible or quasi-reversible redox waves corresponding to the Os(II)/Os(III) and Os(III)/Os(IV) couples. mdpi.comresearchgate.net The shape and separation of the anodic and cathodic peaks in a cyclic voltammogram offer information on the kinetics of the electron transfer process. A typical CV of an osmium complex might exhibit a two-wave voltammogram, corresponding to successive one-electron transfer processes. researchgate.net

Voltammetric studies are not limited to simple solutions; they are also crucial for characterizing osmium complexes immobilized on electrode surfaces. For example, osmium redox polymers modifying a graphite (B72142) electrode show distinct CV curves that confirm the surface-confined redox process. researchgate.netacs.org The linear relationship between the peak current and the scan rate in such systems is a hallmark of a surface-bound species. acs.org Furthermore, comparing the cyclic voltammetry of hydrated versus anhydrous forms of osmium(III) chloride can quantify the effects of hydration on its redox potential and reactivity.

Beyond standard CV, other voltammetric techniques are employed to further probe the electrochemical nature of osmium compounds. Linear sweep voltammetry is used alongside CV in characterizing novel osmium electrocatalysts. researchgate.net These electrochemical methods are foundational in understanding the potential applications of materials derived from osmium(III) chloride hydrate.

Determination of Redox Potentials and Elucidation of Electron Transfer Mechanisms

The redox potential (E⁰') is a fundamental thermodynamic parameter that quantifies the tendency of a species to be oxidized or reduced. For osmium complexes, these potentials are readily determined from cyclic voltammetry measurements as the midpoint of the anodic and cathodic peak potentials. The redox potentials of osmium complexes can be finely tuned by modifying the ligand environment around the osmium center. mdpi.comnih.gov For example, using ligands like 4,4'-dimethyl-2,2'-bipyridine (B75555) (dmbpy), imidazole (B134444) (Him), and chloride ions can lower the redox potentials of Os(III)/Os(II) complexes. nih.gov

The electron transfer mechanism describes the pathway by which an electron moves between the electrode and the osmium complex. These mechanisms can be simple, involving only the transfer of an electron, or more complex, involving coupled chemical reactions such as proton transfer. The electrode process for osmium complex polymer modified electrodes can be either reaction-controlled or diffusion-controlled, and is strongly affected by the supporting electrolyte. nih.gov

A significant area of research involves proton-coupled electron transfer (PCET) in osmium aquo complexes. acs.org In these systems, the transfer of an electron is accompanied by the transfer of a proton. The formal potential of these complexes exhibits a dependence on pH, which can be used to determine the pKa values of the complex in different oxidation states. acs.org Kinetic studies of these systems have revealed deviations from the widely used stepwise electron-proton transfer model, suggesting a concerted electron-proton transfer mechanism in some cases. acs.org The rate of electron transfer in osmium complexes is a key parameter; for example, the self-exchange rate constant for the [Os(N-N)₃]²⁺/³⁺ couple is very high (≥ 5x10⁴ M⁻¹ sec⁻¹), indicating rapid electron transfer. bhu.ac.in

Electrochemical Impedance Spectroscopy (EIS) for Interfacial and Charge Transfer Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the interfacial properties and charge transfer kinetics of electrochemical systems. By applying a small sinusoidal potential perturbation and measuring the current response over a range of frequencies, EIS can provide detailed information about processes such as charge transfer resistance, double-layer capacitance, and diffusion. researchgate.netdiva-portal.org

In the context of this compound-derived materials, EIS is particularly useful for characterizing modified electrodes. For instance, when osmium complexes are immobilized on an electrode surface, EIS can be used to study the charge transfer resistance (Rct) at the electrode-film interface. nih.gov A smaller Rct value in a Nyquist plot (a plot of the imaginary part of impedance versus the real part) indicates faster charge transfer kinetics. Studies on silicon-based photocathodes functionalized with osmium complex catalysts have shown that the presence of the osmium catalyst reduces the charge-transfer resistance. nih.gov

EIS is also employed to understand the properties of polyelectrolyte multilayer films containing osmium complexes. researchgate.net The impedance data, often modeled using an equivalent electrical circuit like the Randles circuit, can reveal how the film's structure and permeability to ions and electrons are affected by factors such as the supporting electrolyte and temperature. diva-portal.org For example, the diameter of the semicircle in the Nyquist plot is associated with the charge transfer resistance, and its increase can signify a hindrance to the redox process. diva-portal.org Furthermore, EIS measurements can help determine the interfacial electrochemical double-layer capacitance (Cdl), which provides insight into charge accumulation at the interface. nih.gov

Parameter Information Gained from EIS Relevance to Osmium Complexes
Charge Transfer Resistance (Rct) Kinetics of the electron transfer reaction at the electrode surface.A lower Rct indicates a more efficient catalytic process for osmium-derived materials. nih.gov
Double-Layer Capacitance (Cdl) Charge accumulation at the electrode-electrolyte interface.Provides information on the interfacial properties of osmium-modified electrodes. nih.gov
Warburg Impedance Diffusion of electroactive species to the electrode surface.Helps to understand mass transport limitations in systems involving osmium complexes. diva-portal.org

Electrocatalytic Applications of this compound Derived Materials

Materials derived from this compound exhibit significant electrocatalytic activity, making them valuable for a range of applications, particularly in energy conversion and sensors. researchgate.net Osmium-based electrocatalysts have been developed for crucial reactions such as the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). researchgate.netaidic.it For instance, ruthenium/osmium nanoparticles supported on graphene have been shown to be highly active and stable electrocatalysts for hydrogen production from seawater splitting, with performance even exceeding that of platinum. aidic.it

The catalytic properties of these materials are often evaluated using techniques like rotating disk electrode measurements. researchgate.net Kinetic parameters such as the Tafel slope, exchange current density, and charge transfer coefficient are determined to quantify the efficiency of the electrocatalyst. researchgate.net In some cases, osmium-based catalysts can facilitate reactions with a low Tafel slope (e.g., 28 mV/dec for RuOs_G), indicating favorable reaction kinetics. aidic.it

Beyond energy conversion, osmium complexes are used as electrocatalysts in biosensors. Osmium redox polymers can be immobilized on electrodes to facilitate the oxidation of biological molecules like glucose and epinephrine. researchgate.netjlu.edu.cn These modified electrodes show excellent electrocatalytic activity, allowing for the sensitive and selective determination of these analytes. jlu.edu.cn The mechanism often involves the osmium complex acting as a mediator, shuttling electrons between the enzyme and the electrode surface. rsc.org The ability to use this compound as a precursor for a variety of catalytically active complexes underscores its importance in the field of electrocatalysis.

Design of Redox-Active Osmium Complexes for Novel Electrochemical Systems

The versatility of osmium chemistry allows for the rational design of redox-active complexes with tailored properties for specific electrochemical applications. This compound serves as a key precursor in the synthesis of these novel complexes. wikipedia.orgrsc.org By systematically varying the ligands coordinated to the osmium center, researchers can fine-tune the redox potential, stability, and reactivity of the resulting complex. mdpi.combit.edu.cn

A major focus of this design effort is the development of advanced biosensors. rsc.org Osmium polypyridyl complexes are particularly attractive as redox mediators in enzyme-based sensors due to their suitable redox potentials, high stability in both oxidized and reduced states, and rapid electron transfer kinetics. rsc.org For example, L-glutamate oxidase has been redesigned by covalently attaching osmium complexes, which efficiently reroutes the electron transfer pathway from the enzyme's active site to the electrode. rsc.orgrsc.org Similarly, stable redox-active layers on electrode surfaces have been created by covalently tethering osmium complexes, leading to improved stability for electronic devices. acs.orgresearchgate.net

The design principles also extend to creating materials for photodynamic therapy and cellular imaging. rsc.org Osmium(II) complexes, for instance, possess favorable redox potentials for biological transformations within cancer cells and exhibit luminescence in the near-infrared region. rsc.org Furthermore, the development of Os(II/III) complexes that undergo pH-insensitive electron transfer offers promise for applications like continuous molecular monitoring where pH may fluctuate. nih.gov The ability to synthesize a wide array of osmium complexes from a common starting material like this compound is crucial for advancing the field of molecular electrochemistry. acs.org

Osmium Iii Chloride Hydrate As a Precursor for Advanced Materials

Synthesis of Osmium-Based Thin Films and Nanostructured Materials

Osmium(III) chloride hydrate (B1144303) is a critical starting material for the creation of osmium-based thin films and nanostructured materials. chemimpex.com These materials are of significant interest due to their potential applications in various high-technology fields. The synthesis processes often involve the reduction of the osmium precursor to form metallic osmium or osmium-containing compounds in a controlled manner.

One notable method for synthesizing these materials is the liquid/liquid interface method. For instance, reduced graphene oxide–osmium (rGO-Os) hybrid nanodendrites have been successfully prepared using this technique. royalsocietypublishing.org In this process, osmium(III) chloride is phase-transferred into an organic solvent like toluene (B28343), which is then layered over an aqueous phase containing graphene oxide and a reducing agent such as hydrazine (B178648) hydrate. royalsocietypublishing.org This leads to the formation of dendritic networks of osmium nanoparticles decorating the reduced graphene oxide layers. royalsocietypublishing.org

Another approach involves Aerosol-Assisted Chemical Vapor Deposition (AACVD). In a study, osmium(III) chloride hydrate was used as a precursor to load tungsten oxide nanowires with osmium oxide. rsc.org Solutions of this compound in methanol (B129727) were utilized in a second AACVD process to deposit osmium oxide onto previously synthesized tungsten oxide nanowires. rsc.org This demonstrates the adaptability of this compound for use in vapor deposition techniques to create composite nanomaterials.

The characteristics of the resulting materials are highly dependent on the synthesis conditions. For example, in the AACVD process, increasing the concentration of the osmium precursor led to a higher number of tungsten oxide clusters along the nanowires, creating more defective and catalytically active sites. rsc.org

Table 1: Synthesis Methods for Osmium-Based Materials from this compound

Synthesis MethodPrecursorResulting MaterialKey Features of the Process
Liquid/Liquid InterfaceOsmium(III) chlorideReduced graphene oxide–osmium (rGO-Os) hybrid nanodendritesInvolves phase transfer of the precursor and interfacial reduction. royalsocietypublishing.org
Aerosol-Assisted Chemical Vapor Deposition (AACVD)This compoundOsmium oxide-loaded tungsten oxide nanowiresUtilizes a solution of the precursor for deposition onto a substrate. rsc.org

Role in the Development of Advanced Electronic Devices and Sensors

The unique electrical properties of osmium-based materials synthesized from this compound make them valuable components in advanced electronic devices and sensors. chemimpex.com These materials can be integrated into various device structures to enhance their performance and enable new functionalities.

For example, osmium-based materials are utilized in the fabrication of sensors for environmental monitoring. The osmium oxide-loaded tungsten oxide nanowires, synthesized via AACVD using this compound, have shown promise in the detection of gases such as nitrogen dioxide (NO₂) and hydrogen (H₂) at parts-per-billion (ppb) and parts-per-million (ppm) levels. rsc.org The presence of osmium on the sensor surface enhances the gas-sensing properties by creating more active sites for gas adsorption. rsc.org

Furthermore, the development of conductive polymers can be facilitated by the incorporation of osmium-based materials derived from this compound. These conductive polymers are integral to various electronic applications, including flexible displays and wearable electronics.

Applications in Nanotechnology and Functional Materials Design

This compound plays a significant role in the burgeoning field of nanotechnology and the design of functional materials. chemimpex.com Its ability to act as a precursor for osmium nanoparticles and other nanostructures is central to this application.

The synthesis of reduced graphene oxide–osmium (rGO-Os) hybrid materials is a prime example of its application in nanotechnology. royalsocietypublishing.org These hybrid materials exhibit improved catalytic and surface-enhanced Raman spectroscopy (SERS) activities. royalsocietypublishing.org The dendritic networks of osmium nanoparticles on the rgo layers create a high-surface-area material with enhanced properties for molecular detection and catalysis. royalsocietypublishing.org

The design of functional materials with tailored properties is another area where this compound is utilized. By controlling the synthesis conditions, it is possible to create osmium-containing alloys and nanoparticles with specific sizes, shapes, and compositions, which in turn dictates their physical and chemical properties.

Precursor for Controlled Osmium Metal Deposition

The ability to act as a precursor for the controlled deposition of osmium metal is a key attribute of this compound, enhancing its utility in electronic and optical applications. chemimpex.com Controlled deposition is crucial for fabricating intricate patterns and structures required in modern electronic components.

Several methods can be employed to reduce this compound to metallic osmium. These include:

Reaction with powdered metals: In an acidic environment, finely powdered metals like zinc or aluminum can reduce this compound to metallic osmium.

Electrolysis: The electrolysis of aqueous solutions of OsCl₃·xH₂O results in the deposition of osmium metal at the cathode. samaterials.comamericanelements.com

Thermal decomposition: At temperatures exceeding 500°C, this compound decomposes into osmium metal and chlorine gas.

These deposition methods allow for the creation of osmium layers and structures on various substrates, which is essential for manufacturing electronic contacts, interconnects, and other components where the high conductivity and stability of osmium are advantageous.

Utilization in Fuel Cell Technologies

This compound is also identified as a material with applications in proton-exchange membrane (PEM) fuel cells. sigmaaldrich.comsigmaaldrich.com While the specific role is often proprietary and less detailed in publicly available literature, its catalytic properties are likely central to its function in these energy conversion devices.

In fuel cells, catalysts are essential for facilitating the electrochemical reactions that generate electricity. The high catalytic activity of platinum group metals, including osmium, makes them suitable candidates for use as electrode catalysts. Osmium-based materials, potentially derived from this compound, can be used to enhance the efficiency and durability of the electrodes in PEM fuel cells.

General Reactivity and Chemical Transformations of Osmium Iii Chloride Hydrate

Oxidation Pathways to Higher Osmium Oxidation States

Osmium(III) chloride hydrate (B1144303) can be oxidized to higher osmium oxidation states, a key transformation in its chemical applications. Strong oxidizing agents are typically employed to facilitate this process. For instance, reaction with chlorine gas can produce higher oxidation state osmium chlorides. Treatment with strong oxidizing agents like nitric acid (HNO₃) can convert osmium(III) chloride hydrate to the volatile and highly toxic osmium tetroxide (OsO₄). This particular oxidation is significant in the context of both its catalytic applications and safety considerations, as osmium tetroxide is a potent oxidizing agent itself and is used in various organic syntheses, such as dihydroxylation of alkenes. wikipedia.org

The preference for higher oxidation states is a notable characteristic of osmium chemistry, and this property is harnessed in catalytic cycles where Os(III) is oxidized to a more active catalytic species. For example, in some catalytic dihydroxylation reactions, this compound can be used as a precursor, which is then oxidized in situ to the active Os(VIII) species by a co-oxidant. wikipedia.org

Reduction Pathways to Lower Osmium Oxidation States

Conversely, this compound can be reduced to lower oxidation states, including metallic osmium. This reduction can be achieved using various reducing agents. Hydrogen gas is a common reagent for this purpose. Additionally, finely powdered metals such as zinc or aluminum can be used under acidic conditions to facilitate the reduction to metallic osmium.

Electrochemical methods can also be employed. The electrolysis of aqueous solutions of this compound results in the deposition of osmium metal at the cathode. Furthermore, the reduction of osmium(III) complexes is a key step in the synthesis of osmium(II) analogues, which exhibit interesting properties related to π-back-bonding. researchgate.net The use of sacrificial metals like cobalt or iron can enable a more controlled reduction of osmium(III) chloride. smolecule.com

Hydrolysis Mechanisms and Formation of Reactive Osmium Intermediates

In aqueous solutions, this compound undergoes hydrolysis, a process that is fundamental to its reactivity and biological interactions. The hydrolysis involves the replacement of chloride and water ligands by hydroxide (B78521) ions, leading to the formation of various aquated and hydroxo-osmium species. The extent of hydrolysis is influenced by factors such as pH and the ionic strength of the solution.

The hydrolysis of this compound is crucial as it generates reactive intermediates. These intermediates are believed to be the active species in many of its catalytic and biological applications. For instance, in its potential anticancer activity, the hydrolysis products are thought to interact with biological macromolecules. The kinetics of metal-ligand exchange in these hydrolysis products are often slow, which contributes to the unique biological activity of osmium compounds. In some cases, the loss of the first chloride ligand during hydrolysis can be the rate-determining step, followed by rapid intramolecular reactions to form dihydroxo derivatives. researchgate.net

General Substitution Reactions of Chloride and Hydrate Ligands

The chloride and water (hydrate) ligands in this compound are subject to substitution by other ligands. This reactivity allows for the synthesis of a wide array of osmium complexes with diverse properties and applications. Common substituting ligands include pyridine (B92270) and hydrogen oxide.

These substitution reactions are central to the use of this compound as a precursor for various osmium compounds. wikipedia.org For example, it is a starting material for the preparation of dichlorodihydridoosmium complexes and various arene complexes. wikipedia.orgsamaterials.com The substitution reactions can be influenced by the reaction conditions, including the solvent and the nature of the incoming ligand. For instance, in the synthesis of ammine complexes, the chloride ligands can be displaced by ammonia (B1221849). cdnsciencepub.com The triflate ligand, being an exceptionally good leaving group, has been used to facilitate substitution reactions that might otherwise be difficult. researchgate.net

Investigation of Chemical Interactions with Molecular Targets (e.g., N7 site of guanine (B1146940) in DNA)

A significant area of research into the bioinorganic chemistry of osmium compounds involves their interaction with biological macromolecules, particularly DNA. The hydrolysis of this compound is thought to produce reactive species that can bind to DNA. One of the primary interaction sites on DNA is the N7 position of guanine bases.

This interaction is of particular interest due to the potential anticancer properties of certain osmium complexes. The binding of osmium to the N7 of guanine can disrupt the normal functioning of DNA, potentially leading to cytotoxic effects in cancer cells. The study of these interactions helps in understanding the mechanism of action of osmium-based therapeutic agents and in the design of new compounds with improved efficacy and selectivity.

Thermal Decomposition and Stability Profiles in Various Environments

This compound is a stable compound under recommended storage conditions, though it is sensitive to moisture. samaterials.com When heated, it undergoes thermal decomposition. The decomposition products can include hydrogen chloride gas and metal oxide fumes. samaterials.comaksci.com At temperatures exceeding 500°C, the compound can decompose into osmium metal and chlorine gas. strem.com

The stability of this compound in solution is dependent on factors like pH and ionic strength. For catalytic applications, acidic conditions are often used to minimize hydrolysis. For long-term stability, it is advisable to store the compound under an inert atmosphere, such as argon. The anhydrous form of osmium(III) chloride can be obtained by heating the hydrate, and this form is also subject to thermal decomposition, though at higher temperatures. wikipedia.org

Interactive Data Table: Thermal Decomposition of this compound

ConditionProductsNotes
HeatingHydrogen chloride, Metal oxide fume samaterials.comaksci.comGeneral decomposition products.
> 500°COsmium metal, Chlorine gas strem.comHigh-temperature decomposition.
Incompatible MaterialsReacts with strong oxidizing agents samaterials.comaksci.comCan lead to hazardous decomposition.

Future Research Directions and Emerging Areas

Development of Sustainable and Green Synthetic Routes for Osmium(III) Chloride Hydrate (B1144303)

The synthesis of osmium compounds, including Osmium(III) chloride hydrate, has traditionally raised environmental and economic concerns due to the rarity and toxicity of osmium, particularly the volatile and highly toxic Osmium tetroxide (OsO₄). mdpi.comrsc.orgorganic-chemistry.org Future research is increasingly focused on developing more sustainable and "green" synthetic methodologies.

A primary goal is to minimize the use of hazardous reagents and reduce waste. One promising avenue is the use of hydrogen peroxide as a green terminal oxidant in catalytic processes, which produces water as the only byproduct. organic-chemistry.org This approach is significantly more atom-efficient and environmentally benign compared to traditional oxidants. organic-chemistry.org

Another key strategy involves the immobilization of osmium catalysts on solid supports, such as polymers. rsc.orgorganic-chemistry.orgu-tokyo.ac.jp The polymer-incarcerated (PI) method, for example, has been shown to create nontoxic, nonvolatile, and stable osmium catalysts that can be easily recovered and reused. rsc.orgu-tokyo.ac.jp This not only mitigates the toxicity risks associated with osmium but also enhances the economic feasibility of its use in industrial-scale applications, such as the synthesis of pharmaceutical intermediates. rsc.orgu-tokyo.ac.jp Future work will likely expand on these immobilization techniques, exploring new support materials and methods to further improve catalyst stability and reusability.

Table 1: Comparison of Synthetic Approaches

Feature Traditional Synthesis Emerging Green Routes
Toxicity High (e.g., use of OsO₄) Reduced (immobilization) rsc.orgu-tokyo.ac.jp
Reusability Low High (polymer-supported) organic-chemistry.org
Byproducts Often stoichiometric waste Benign (e.g., water) organic-chemistry.org
Industrial Use Limited by cost and toxicity organic-chemistry.org More feasible and safer u-tokyo.ac.jp

Exploration of Novel Catalytic Transformations with Enhanced Selectivity and Efficiency

This compound and its derivatives are recognized for their catalytic prowess in a variety of organic reactions. chemimpex.com While historically less studied than rhodium, iridium, and ruthenium catalysts, osmium complexes are emerging as powerful tools for synthesis due to their high thermal stability and unique reactivity. acs.orgnih.gov

Future research will focus on exploring novel catalytic transformations where osmium catalysts can offer superior selectivity and efficiency. Key areas of interest include:

Hydrogenation and Dehydrogenation: Osmium complexes have shown remarkable activity in the hydrogenation of ketones, aldehydes, imines, and esters, as well as the dehydrogenation of alcohols. acs.orgnih.gov PNN osmium pincer complexes, for instance, are among the most active catalysts for the hydrogenation of esters, with activities sometimes surpassing analogous ruthenium systems. acs.orgnih.gov

Oxidation Reactions: Soluble osmium derivatives have demonstrated exceptionally high turnover numbers in the oxidation of alkanes, significantly exceeding the performance of catalysts based on iron, manganese, or copper. rsc.org Future efforts will aim to harness this efficiency for the selective functionalization of C-H bonds.

Asymmetric Catalysis: The development of chiral osmium catalysts for asymmetric synthesis is a major frontier. Novel polymer-incarcerated osmium catalysts have been used for asymmetric dihydroxylation, yielding diols with high enantioselectivity. rsc.org The design of new chiral ligands will be crucial for expanding the scope of osmium-catalyzed asymmetric reactions.

Multitasking Catalysts: There is significant interest in creating "multitasking" osmium catalysts that can promote different organic transformations by simply adjusting reaction parameters like temperature or solvent. acs.orgnih.gov

Research into specialized ligands, such as pincer-type ligands, is expected to yield catalysts with enhanced stability and control over the reaction environment, leading to unprecedented levels of selectivity. mdpi.comrsc.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for the rational design of more efficient catalysts. The integration of advanced spectroscopic methods and computational chemistry is a powerful strategy to elucidate the intricate steps of osmium-catalyzed reactions.

Spectroscopic Techniques:

Resonant X-ray Emission Spectroscopy (RXES): This powerful tool can probe the chemical state of the osmium center and monitor spectral changes in situ during a chemical reaction, allowing for the identification of transient intermediates. ulb.ac.beacs.org RXES has been used to provide experimental evidence for the formation of postulated osmium(IV) intermediates in reduction reactions. ulb.ac.beacs.org

NMR Spectroscopy: While challenging, ¹⁸⁷Os NMR spectroscopy provides direct insight into the electronic environment of the osmium nucleus. acs.org Coupled with other NMR techniques, it can help characterize complex structures and ligand-metal interactions in solution.

Raman Spectroscopy: This technique is valuable for probing the characteristic vibrational frequencies of osmium complexes, such as the ν(Os-NO) and δ(OsNO) modes in nitrosyl complexes, which can be correlated with theoretical calculations to assign structures. rsc.orgrug.nl

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become indispensable for predicting reaction pathways, calculating the energies of intermediates and transition states, and understanding the electronic structure of osmium complexes. ulb.ac.beacs.orgrsc.orgmdpi.com For example, DFT has been used to map the multi-step reduction of osmium(VI) nitrido complexes and to simulate the absorption spectra of osmium(III) and osmium(IV) complexes. ulb.ac.beacs.orgresearchgate.net

By combining experimental data from advanced spectroscopy with the predictive power of theoretical calculations, researchers can build comprehensive models of catalytic cycles, paving the way for the knowledge-based design of next-generation catalysts. acs.org

Design of Multifunctional Materials Incorporating Osmium(III) Species

The unique electronic and physical properties of osmium compounds make them attractive candidates for incorporation into advanced, multifunctional materials. chemimpex.com this compound serves as a valuable precursor for synthesizing these materials. chemimpex.comsamaterials.com

Future research directions in this area include:

Electronic and Sensing Devices: Osmium-based materials exhibit distinctive electrical properties that are valuable for developing conductive polymers and components for advanced electronic devices. chemimpex.com Research will likely focus on creating sensors for environmental monitoring, such as detecting heavy metals in water, by leveraging the specific interactions of osmium species with analytes.

Catalytic Membranes: Composite membranes incorporating osmium nanoparticles show promise for use as membrane reactors. mdpi.commdpi.com These materials combine the catalytic activity of osmium with the separation properties of a membrane, enabling integrated reaction and purification processes. Future work could explore the use of this compound as a precursor to generate these catalytically active nanoparticles in situ on polymer supports. mdpi.com

Biomedical Applications: Osmium complexes are being investigated for their potential as therapeutic agents, including anticancer drugs. ulb.ac.beresearchgate.net The design of multifunctional materials could involve tethering osmium complexes to drug delivery systems or integrating them into biocompatible scaffolds for targeted therapy. Furthermore, osmium's use as a staining agent in electron microscopy points to its potential in advanced bio-imaging materials. europa.eu

The challenge lies in controlling the synthesis and architecture of these materials to achieve desired functionalities, combining, for instance, catalytic activity with specific optical or electronic properties.

Table 2: Potential Applications of Osmium-Incorporated Materials

Application Area Specific Use Key Osmium Property
Material Science Conductive polymers, electronic sensors chemimpex.com Unique electrical properties
Catalysis Membrane reactors mdpi.com Catalytic activity, chemical inertia mdpi.com
Biomedical Anticancer agents, bio-imaging ulb.ac.beresearchgate.net Cytotoxicity, electron density ulb.ac.be

Theoretical Predictions of Undiscovered Reactivity and Structural Motifs

Theoretical and computational chemistry are no longer just tools for explaining experimental observations; they are increasingly used to predict new phenomena. For this compound and its derivatives, theoretical predictions can guide experimental efforts toward discovering novel reactivity and structures.

Predicting Reaction Pathways: Quantum chemical calculations, such as DFT, can be used to explore the potential energy surfaces of hypothetical reactions. rsc.org This allows researchers to predict the feasibility and selectivity of new catalytic transformations before attempting them in the lab. For example, theoretical models have been used to predict the reactivity of d⁸ metal tetroxides in cycloaddition reactions, suggesting that electronic and geometric effects are decisive in determining reaction barriers. rsc.org

Discovering Novel Structures: Computational methods can predict the stability and electronic properties of unknown osmium complexes with unusual coordination environments or structural motifs. mdpi.com Theoretical studies on osmium(III) complexes with pincer ligands, for instance, help rationalize their stability and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) Theory: FMO analysis can predict the reactivity of a molecule based on the energies and distributions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A small HOMO-LUMO gap can indicate high reactivity, guiding chemists in selecting promising candidates for catalysis or materials applications.

The synergy between theoretical predictions and experimental validation will accelerate the discovery of new osmium chemistry, uncovering previously unimagined catalytic activities and material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Osmium(III) chloride hydrate with high purity, and how can hydration states be controlled?

  • This compound (OsCl₃·xH₂O) is typically synthesized via direct reaction of osmium metal or oxides with hydrochloric acid under controlled conditions. To minimize impurities, use stoichiometric HCl concentrations and inert atmospheres to prevent oxidation to OsO₄ . Hydration states (e.g., trihydrate vs. variable xH₂O) are influenced by drying protocols; anhydrous forms require dehydration using agents like thionyl chloride (analogous to CrCl₃ methods) . Confirm hydration via thermogravimetric analysis (TGA) or X-ray diffraction (XRD) .

Q. Which analytical techniques are critical for confirming purity and composition of this compound?

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Quantifies osmium content (55% ± 3% for hydrate; 64.1% ± 0.6% for anhydrous) and traces of metals like Ir or Ru .
  • XRD: Verifies crystalline structure and distinguishes between hydration states (e.g., trihydrate vs. amorphous forms) .
  • Trace Metal Analysis: Ensures impurity levels ≤ 1,500 ppm for advanced applications .

Q. What are the essential safety protocols for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, which can cause severe irritation .
  • Ventilation: Use fume hoods with ≥100 ft/min airflow to prevent inhalation of toxic fumes .
  • Storage: Keep in airtight glass containers under dry, inert atmospheres (e.g., N₂) due to moisture sensitivity .
  • Spill Management: Neutralize residues with sodium bicarbonate and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound function in catalytic cycles, such as alkene dihydroxylation, and how is its reactivity modulated?

  • OsCl₃·xH₂O serves as a precursor to OsO₄, a key catalyst in Sharpless asymmetric dihydroxylation. Oxidation with H₂O₂ or NMO regenerates active Os(VIII) species, enabling stereoselective C-O bond formation . Reactivity depends on hydration state: anhydrous forms minimize side reactions, while controlled hydrolysis optimizes OsO₄ yield . Monitor reaction progress via UV-Vis spectroscopy (OsO₄ λmax ≈ 310 nm) .

Q. What methodological considerations are critical when using this compound in aerosol-assisted chemical vapor deposition (AACVD) for gas sensor fabrication?

  • Precursor Preparation: Dissolve OsCl₃·xH₂O in methanol (e.g., 2.5–10 mg/mL) to achieve low/high osmium loadings on flexible substrates .
  • Deposition Parameters: Optimize AACVD temperature (150–300°C) and carrier gas flow rates to control film morphology and Os oxidation states (e.g., Os³⁺ vs. Os⁴⁺) .
  • Post-Deposition Analysis: Use XPS to validate oxidation states and SEM to assess nanostructure uniformity .

Q. How can researchers address discrepancies in experimental outcomes caused by variable hydration states of this compound?

  • Hydration Standardization: Pre-dry samples under vacuum (100°C, 24 hrs) to obtain anhydrous OsCl₃, confirmed via TGA .
  • Batch Consistency: Compare XRD patterns and ICP-MS data across batches to identify hydration-related impurities .
  • Reactivity Calibration: Adjust stoichiometry in catalytic reactions (e.g., dihydroxylation) based on osmium content (55% for hydrate vs. 64.1% for anhydrous) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.